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  • Product: 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline
  • CAS: 885277-69-0

Core Science & Biosynthesis

Foundational

NMR chemical shifts and spectral data for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline Authored by a Senior Application Scientist Preamble: Structural Elucidation of a Privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

Authored by a Senior Application Scientist

Preamble: Structural Elucidation of a Privileged Heterocyclic Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its rigid, planar structure and capacity for diverse substitution patterns make it a "privileged scaffold" for engaging with various biological targets. The compound of interest, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, embodies this versatility. The 4-chloro position serves as a reactive handle for nucleophilic substitution, enabling the synthesis of extensive compound libraries, while the 2-aryl and 6-methyl groups provide opportunities to modulate steric and electronic properties for optimizing target binding and pharmacokinetic profiles.

Given its potential as a key synthetic intermediate in drug discovery programs, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise, atom-level insights into the molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data expected for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, framed from the perspective of practical application and experimental design. We will delve into the rationale behind chemical shift assignments, the logic of experimental parameter selection, and the workflows that ensure data integrity and trustworthy structural confirmation.

Foundational Principles: Decoding the NMR Spectrum of Substituted Quinazolines

To interpret the spectrum of the target molecule, one must first understand the electronic landscape of the quinazoline ring system. This bicyclic heteroaromatic structure comprises a benzene ring fused to a pyrimidine ring. The nitrogen atoms at positions 1 and 3 are electronegative and exert a significant deshielding effect on adjacent carbon and proton environments, generally shifting their resonance signals to a higher frequency (downfield) in the NMR spectrum.[2]

Conversely, the introduction of an electron-donating group (EDG) like the methyl group at C-6 will induce an opposing shielding effect, causing upfield shifts (lower frequency) for the nuclei ortho and para to its position. The interplay of these competing electronic effects, combined with the anisotropic fields of the aromatic rings, results in a unique and predictable NMR fingerprint for the molecule.

Predicted NMR Spectral Data for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

While direct literature data for this specific molecule is not consolidated, a highly accurate prediction can be synthesized from spectral data of close structural analogs, primarily 4-chloro-2-(4-chlorophenyl)quinazoline [3] and by applying established substituent chemical shift (SCS) principles for the C-6 methyl group. The following tables summarize the predicted chemical shifts in deuterochloroform (CDCl₃), the industry-standard solvent for routine small molecule characterization due to its excellent solubilizing power and relatively clean spectral window.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-5~8.15d~8.8Ortho-coupled to H-7. Deshielded by proximity to the pyrimidine ring and the C-4 chlorine.
H-7~7.70dd~8.8, ~2.0Ortho-coupled to H-5 and meta-coupled to H-8.
H-8~7.95d~2.0Meta-coupled to H-7. Appears as a narrow doublet or singlet-like peak.
H-2', H-6'~8.50d~8.5Protons on the p-chlorophenyl ring, ortho to the quinazoline linkage. Deshielded by the heterocyclic system.
H-3', H-5'~7.50d~8.5Protons on the p-chlorophenyl ring, meta to the quinazoline linkage. Shielded relative to H-2'/H-6'.
-CH₃ (C-6)~2.55sN/AAromatic methyl group protons, typically appear in the 2.3-2.6 ppm range.[4]
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2~159.5Attached to two electronegative nitrogen atoms and an aromatic ring.
C-4~162.5Attached to an electronegative nitrogen and a highly electronegative chlorine atom.
C-4a~122.0Quaternary carbon at the ring junction.
C-5~129.0Protonated aromatic carbon.
C-6~140.0Quaternary carbon bearing the methyl group. Shifted downfield by the substituent.
C-7~134.5Protonated aromatic carbon.
C-8~125.5Protonated aromatic carbon.
C-8a~151.5Quaternary carbon at the ring junction, adjacent to N-1.
C-1'~136.0Quaternary carbon of the p-chlorophenyl ring attached to the quinazoline system.
C-2', C-6'~130.0Protonated carbons ortho to the quinazoline linkage.
C-3', C-5'~129.2Protonated carbons meta to the quinazoline linkage.
C-4'~138.0Quaternary carbon bearing the chlorine atom.
-CH₃ (C-6)~22.0Typical chemical shift for an aromatic methyl carbon.[5][6]

Structural Verification Workflow: From Sample to Spectrum

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol represents a self-validating system designed to minimize artifacts and ensure data integrity.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Weigh ~10-15 mg of Compound Solvent 2. Add ~0.6 mL CDCl3 with TMS Sample->Solvent Dissolve 3. Vortex to Homogenize Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Insert 5. Insert Sample into Magnet Transfer->Insert Lock 6. Lock on Deuterium Signal Insert->Lock Shim 7. Perform Automated Shimming Lock->Shim Acquire 8. Acquire Spectra (1H, 13C, 2D) Shim->Acquire FT 9. Fourier Transform Acquire->FT Phase 10. Phase Correction FT->Phase Baseline 11. Baseline Correction Phase->Baseline Integrate 12. Integration & Peak Picking Baseline->Integrate

Caption: A standard workflow from sample preparation to final data processing for NMR spectroscopy.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-15 mg of dry, purified 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. The justification for this mass is to achieve an optimal concentration (~50-70 mM) that provides a strong signal-to-noise ratio within a reasonable number of scans without inducing significant line broadening from aggregation.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its ¹H and ¹³C signals defined as 0.00 ppm.[7]

    • Vortex the sample until fully dissolved. A clear, particulate-free solution is critical to achieving sharp, symmetrical NMR peaks.

    • Transfer the solution to a clean, high-precision 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking: The instrument's software will "lock" onto the deuterium signal of the CDCl₃. This crucial step compensates for any magnetic field drift during the experiment, ensuring the stability of the chemical shift axis.

    • Shimming: The magnetic field homogeneity across the sample volume is optimized through a process called shimming. Modern spectrometers automate this process, which is essential for obtaining sharp lineshapes and high resolution. Poor shimming is a common source of distorted peaks.

    • ¹H Spectrum Acquisition: Acquire a proton spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle to balance signal intensity with rapid acquisition, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

    • ¹³C Spectrum Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C (~1.1%), more scans are required.[6] A relaxation delay of 2 seconds and 512 to 1024 scans are typical starting points for a sample of this concentration.

Advanced Structural Confirmation with 2D NMR

While 1D NMR provides a strong foundation for the structure, two-dimensional (2D) NMR experiments provide definitive, through-bond and through-space correlations that serve as incontrovertible proof of the proposed atomic connectivity. For this molecule, two experiments are particularly informative:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. It would be used to unambiguously link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.

Diagram 2: Key Predicted HMBC Correlations

Caption: Predicted key 2- and 3-bond (²J, ³J) HMBC correlations for structural confirmation.

Causality of Key HMBC Correlations:

  • Methyl Protons to Quinazoline Core: The singlet from the methyl protons (~2.55 ppm) is expected to show a strong correlation to the quaternary carbon it is attached to (C-6, ~140.0 ppm) and the protonated carbon C-7 (~134.5 ppm). A crucial correlation to C-5 (~129.0 ppm) would confirm the ortho relationship. These correlations definitively place the methyl group at the C-6 position.

  • H-5 to Ring Junctions: The H-5 proton (~8.15 ppm) should correlate to the quaternary carbons C-4a and C-7. This confirms its position adjacent to the ring fusion and the C-4 chloro-substituted carbon.

  • H-8 to Ring Junctions: The H-8 proton (~7.95 ppm) is expected to show correlations to C-4a and C-8a, locking down the structure of the benzo portion of the quinazoline ring.

Conclusion

The structural elucidation of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The predicted spectral data, based on established chemical principles and analysis of close analogs, provides a robust template for experimental verification. By following a rigorous experimental protocol and leveraging the power of multidimensional correlation experiments like HMBC, researchers and drug development professionals can have absolute confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent chemical transformations and biological evaluations.

References

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  • Taylor & Francis. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines under Transition Metal - Free Conditions. Retrieved from [Link]

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  • Michigan State University. (n.d.). 13C NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

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  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

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  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

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Sources

Exploratory

Synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline: A Comprehensive Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis mechanism and pathway for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, a molecule of significant interest within contemporary drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism and pathway for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, a molecule of significant interest within contemporary drug discovery programs. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1][2] This document offers an in-depth, step-by-step methodology for the synthesis, grounded in established chemical principles and supported by mechanistic insights. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The described synthesis is a robust, multi-step process commencing from commercially available starting materials and proceeding through key intermediates to yield the final product. Detailed experimental protocols, mechanistic diagrams, and a summary of quantitative data are provided to ensure reproducibility and a thorough understanding of the underlying chemistry.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline nucleus, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to anti-inflammatory, anticonvulsant, antimicrobial, and, most notably, anticancer effects.[2][4] The therapeutic success of quinazoline-based drugs, such as gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases, has cemented the importance of this structural motif in oncology drug development.[1]

The target molecule, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, represents a key intermediate for the synthesis of a diverse library of novel therapeutic candidates. The chlorine atom at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[1][3] This guide delineates a reliable and scalable synthetic route to this valuable compound.

Overall Synthetic Strategy

The synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is most effectively achieved through a three-step sequence, starting from readily available precursors. The overall strategy is as follows:

  • Acylation: The synthesis commences with the acylation of 2-amino-5-methylbenzonitrile with 4-chlorobenzoyl chloride to form the key intermediate, N-(2-cyano-5-methylphenyl)-4-chlorobenzamide.

  • Cyclization: The intermediate amide undergoes an intramolecular cyclization to construct the quinazolinone ring system, yielding 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one.

  • Chlorination: The final step involves the conversion of the quinazolinone to the target 4-chloroquinazoline via a chlorination reaction, typically employing thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

This strategic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 2-Amino-5-methylbenzonitrile C N-(2-cyano-5-methylphenyl)-4-chlorobenzamide A->C Acylation B 4-Chlorobenzoyl chloride B->C D 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one C->D Intramolecular Cyclization E 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline D->E Chlorination

Caption: Overall synthetic workflow for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Detailed Synthesis Pathway and Mechanism

Step 1: Synthesis of N-(2-cyano-5-methylphenyl)-4-chlorobenzamide

The initial step involves the nucleophilic acyl substitution reaction between the amino group of 2-amino-5-methylbenzonitrile and the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Acylation_Reaction cluster_reactants Reactants cluster_products Product reactant1 2-Amino-5-methylbenzonitrile plus1 + reactant2 4-Chlorobenzoyl chloride product N-(2-cyano-5-methylphenyl)-4-chlorobenzamide reactant2->product Base (e.g., Pyridine)

Caption: Acylation of 2-amino-5-methylbenzonitrile.

Mechanism: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion to form the amide product. The base serves to deprotonate the resulting positively charged nitrogen, driving the reaction to completion.

Step 2: Synthesis of 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one

The cyclization of N-(2-cyano-5-methylphenyl)-4-chlorobenzamide is a crucial step that forms the quinazolinone ring. This transformation can be achieved under either acidic or basic conditions. A common method involves heating the amide in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like ethanol or dimethylformamide.

Reaction Scheme:

Cyclization_Reaction cluster_reactant Reactant cluster_product Product reactant N-(2-cyano-5-methylphenyl)-4-chlorobenzamide product 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one reactant->product Base (e.g., K2CO3), Heat

Caption: Cyclization to form the quinazolinone ring.

Mechanism: The base abstracts a proton from the amide nitrogen, generating an amidate anion. The negatively charged nitrogen then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion. The resulting intermediate undergoes tautomerization to yield the stable quinazolinone ring system.

Step 3: Synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

The final step is the chlorination of the 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one. This is a well-established transformation for which thionyl chloride (SOCl₂) is the reagent of choice, often with a catalytic amount of N,N-dimethylformamide (DMF).[5] This reaction is a variant of the Vilsmeier-Haack reaction, where the Vilsmeier reagent, formed in situ from SOCl₂ and DMF, is the active electrophile.[6][7][8]

Reaction Scheme:

Chlorination_Reaction cluster_reactant Reactant cluster_product Product reactant 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one product 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline reactant->product SOCl₂, cat. DMF

Caption: Chlorination of the quinazolinone.

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylium chloride.

  • Activation of the Quinazolinone: The oxygen atom of the quinazolinone carbonyl group attacks the Vilsmeier reagent.

  • Chloride Attack and Aromatization: A chloride ion then attacks the C4 position of the quinazoline ring, leading to the elimination of a leaving group and subsequent aromatization to yield the final 4-chloroquinazoline product.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Protocol 1: Synthesis of N-(2-cyano-5-methylphenyl)-4-chlorobenzamide
  • To a stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add 4-chlorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Recrystallize from ethanol to obtain pure N-(2-cyano-5-methylphenyl)-4-chlorobenzamide.

Protocol 2: Synthesis of 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one
  • To a solution of N-(2-cyano-5-methylphenyl)-4-chlorobenzamide (1.0 eq) in ethanol (15 vol), add potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~6-7 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize from glacial acetic acid to yield pure 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one.

Protocol 3: Synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline
  • To a suspension of 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10 vol), add a catalytic amount of N,N-dimethylformamide (0.1 eq).

  • Heat the mixture to reflux for 3-4 hours. The solid should dissolve to form a clear solution.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the final product, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Quantitative Data Summary

StepReactant 1Reactant 2ProductTypical Yield
1 2-Amino-5-methylbenzonitrile4-Chlorobenzoyl chlorideN-(2-cyano-5-methylphenyl)-4-chlorobenzamide85-95%
2 N-(2-cyano-5-methylphenyl)-4-chlorobenzamide-2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one70-85%
3 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-oneThionyl chloride4-chloro-2-(4-chlorophenyl)-6-methylquinazoline80-90%

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. The described pathway utilizes readily available starting materials and proceeds through well-understood chemical transformations. The provided experimental protocols and mechanistic insights are intended to empower researchers in the field of medicinal chemistry to synthesize this valuable intermediate for the development of novel therapeutic agents. The versatility of the quinazoline scaffold, coupled with the strategic placement of a reactive chloro group, ensures that the title compound will continue to be a cornerstone in the quest for new and improved pharmaceuticals.

References

  • PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. (URL: [Link])

  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. (URL: [Link])

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

  • 2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline - PMC. (URL: [Link])

  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline - PrepChem.com. (URL: [Link])

Sources

Foundational

Crystal structure and X-ray diffraction data of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline For Researchers, Scientists, and Drug Development Professionals This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystallization, and prospective X-ray diffraction analysis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. As of the writing of this document, a solved crystal structure for this specific molecule is not publicly available. Therefore, this whitepaper serves as both a predictive guide based on closely related structures and a detailed experimental manual for researchers aiming to elucidate its three-dimensional architecture. The methodologies and analyses presented herein are grounded in established crystallographic principles and field-proven insights, designed to empower researchers in their pursuit of novel quinazoline-based therapeutics.

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The rigid, bicyclic aromatic system provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent and selective inhibitors of tyrosine kinases, such as epidermal growth factor receptor (EGFR), leading to clinically approved anticancer drugs.[1] The introduction of a chloro group at the 4-position, as in the title compound, creates a key electrophilic center for further functionalization, often serving as a precursor for a wide array of derivatives with enhanced biological activity.[1]

Understanding the precise three-dimensional structure of these molecules is paramount for structure-based drug design. Single-crystal X-ray diffraction provides the most definitive and high-resolution data on molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for computational modeling, understanding structure-activity relationships (SAR), and optimizing lead compounds.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is anticipated to follow established routes for similar 4-chloroquinazolines. A plausible and efficient synthetic pathway is outlined below, starting from the corresponding quinazolinone precursor.

Proposed Synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

The most common and effective method for converting a 2-aryl-6-methylquinazolin-4(3H)-one to its 4-chloro analogue is through treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3][4]

Experimental Protocol: Synthesis

  • Starting Material: 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one.

  • Chlorination:

    • Suspend the starting quinazolinone (1.0 equivalent) in an excess of thionyl chloride (e.g., 10-15 mL per gram of starting material).

    • To this stirring suspension, add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.1 mL) dropwise at room temperature. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species.

    • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker of crushed ice with stirring to quench the excess thionyl chloride.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Synthesis_Workflow Quinazolinone 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one Reagents SOCl₂ (excess) DMF (cat.) Reflux Reflux (2-4h) Reagents->Reflux Chlorination Quench Quench with Ice Water Reflux->Quench Filter Filtration & Washing Quench->Filter Purify Recrystallization Filter->Purify Product 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline Purify->Product XRD_Workflow cluster_exp Experiment cluster_proc Data Processing cluster_solve Structure Solution & Refinement Crystal_Mount Crystal Mounting Data_Collection Data Collection Crystal_Mount->Data_Collection On Diffractometer Integration Integration Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Absorption Absorption Correction Scaling->Absorption Solution Structure Solution (e.g., Direct Methods) Absorption->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_CIF Crystallographic Information File (CIF) Validation->Final_CIF Final Output

Sources

Exploratory

Physicochemical and Mechanistic Profiling of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently rely on the quinazoline scaffold as a foundational architecture for targeted therapeutics. Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently rely on the quinazoline scaffold as a foundational architecture for targeted therapeutics. Specifically, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS: 885277-69-0) serves as a premier electrophilic building block[1]. Its structural topology—featuring a highly reactive C4-chloro group, a 6-methyl electron-donating moiety, and a bulky 2-(4-chlorophenyl) substituent—makes it an optimal intermediate for synthesizing 4-aminoquinazoline derivatives. This specific pharmacophore is central to numerous FDA-approved kinase inhibitors and antiviral candidates[2].

This whitepaper dissects the physicochemical properties, mechanistic reactivity, and field-proven experimental workflows associated with this critical compound.

Physicochemical Properties

Understanding the baseline physicochemical parameters of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is essential for predicting its solubility, reactivity, and behavior in organic synthesis.

PropertyValue / Description
CAS Registry Number 885277-69-0[1]
Molecular Formula C₁₅H₁₀Cl₂N₂[1]
Molecular Weight 289.16 g/mol [1]
Structural Features Bicyclic pyrimidine-fused benzene ring; C4-chlorine; C6-methyl; C2-(4-chlorophenyl).
Reactivity Profile Highly electrophilic at the C4 position; susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].
Storage & Handling Moisture-sensitive (prone to slow hydrolysis to the quinazolin-4(3H)-one in the presence of strong aqueous acids/bases). Store under inert atmosphere.

Mechanistic Insights: The SNAr Reactivity of the Quinazoline Core

The defining characteristic of 4-chloroquinazolines is their exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

The Addition-Elimination Pathway

The C4 position is highly electron-deficient due to the inductive and resonance-withdrawing effects of the N1 and N3 nitrogen atoms in the pyrimidine ring. When an amine nucleophile attacks the C4 carbon, the reaction proceeds via a stepwise addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack, which leads to the formation of a transient, negatively charged σ -complex known as the Meisenheimer complex [3].

Causality in Experimental Design: The Role of Solvation

The reaction rate and yield are heavily dependent on the choice of solvent. Kinetic studies demonstrate that electrophilic solvation by protic solvents (e.g., ethanol, isopropanol) establishes intramolecular hydrogen bonds with the nitrogen atoms of the quinazoline ring[3].

  • Why this matters: This hydrogen-bonding (or explicit protonation in mildly acidic conditions) further lowers the electron density at the C4 position, significantly accelerating the nucleophilic attack[3]. Conversely, performing this reaction in strictly aprotic solvents often requires higher temperatures or stronger bases to drive the elimination of the chloride leaving group.

SyntheticWorkflow Qone Quinazolin-4(3H)-one Precursor POCl3 POCl3 / DIPEA (Chlorination) Qone->POCl3 Heat (Toluene) QCl 4-Chloroquinazoline (CAS 885277-69-0) POCl3->QCl Cl- Substitution Amine Amine Nucleophile (SNAr Reaction) QCl->Amine Electrophilic Solvation Meisenheimer Meisenheimer Complex Amine->Meisenheimer Addition Step Product 4-Aminoquinazoline Derivative Meisenheimer->Product Elimination of HCl

Synthetic workflow for 4-chloroquinazoline generation and subsequent SNAr functionalization.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems optimized for yield and purity.

Protocol 1: Synthesis of the 4-Chloroquinazoline Core via POCl3 Chlorination

The conversion of the stable quinazolin-4(3H)-one precursor to the reactive 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is achieved using phosphorus oxychloride (POCl₃)[4].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the corresponding quinazolin-4(3H)-one in a non-protic solvent (e.g., anhydrous toluene or anisole) at a concentration of 0.2 M.

  • Base Addition: Add 1.3 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: The base neutralizes the generated HCl and prevents the formation of unreactive pseudodimers between the phosphorylated intermediate and unreacted starting material[4].

  • Chlorination: Slowly add 1.2 equivalents of POCl₃ at 10–20 °C. The reaction occurs in two distinct stages: an initial phosphorylation at room temperature, followed by chloride displacement[4].

  • Thermal Activation: Heat the mixture to 90–95 °C for 2.5 hours to drive the attack of Cl⁻ and complete the turnover to the chloroquinazoline[4].

  • Workup: Cool the mixture, quench carefully with ice water to destroy excess POCl₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

For the synthesis of targeted therapeutics, the synthesized 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline undergoes SNAr with a primary or secondary amine[2].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 equivalent of the 4-chloroquinazoline in a protic solvent like ethanol or isopropanol.

    • Causality: Switching from methanol to a higher boiling point solvent like ethanol increases the reaction kinetics, while the protic nature provides the necessary electrophilic solvation[2].

  • Nucleophile Addition: Add 1.1 equivalents of the desired amine nucleophile.

  • Acid Scavenging: Add 2.0 equivalents of a sterically hindered base (e.g., DIPEA or Triethylamine).

    • Causality: The base acts as an acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct without competing as a nucleophile[2].

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 12–15 hours. Monitor conversion via HPLC or TLC.

  • Isolation: Cool the mixture to 0 °C. The 4-aminoquinazoline product typically precipitates out of the alcoholic solvent and can be isolated via vacuum filtration and washed with cold solvent.

Downstream Applications in Drug Discovery

The 4-aminoquinazoline scaffold, derived directly from intermediates like 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, is a privileged structure in pharmacology. It is most famously utilized as an ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By mimicking the adenine ring of ATP, the quinazoline core binds to the hinge region of the kinase domain, effectively shutting down downstream oncogenic signaling pathways (e.g., RAS/RAF/MEK and PI3K/AKT) and inducing cellular apoptosis.

KinasePathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Binds ATP ATP Binding Pocket Receptor->ATP Activates Kinase Domain Quinazoline Quinazoline Inhibitor (ATP-Competitive) Quinazoline->ATP Blocks Binding Inhibition Apoptosis & Growth Arrest Quinazoline->Inhibition Induces Downstream Downstream Signaling (RAS/RAF/MEK) ATP->Downstream Phosphorylation Outcome Cell Proliferation & Survival Downstream->Outcome Promotes

Mechanism of action for quinazoline-based ATP-competitive kinase inhibitors.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at:[Link]

  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline in Organic Solvents: A Technical Guide for Process Chemistry

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic modeling, and stability-indicating solubility workflows. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic modeling, and stability-indicating solubility workflows.

Executive Summary

The compound 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS 885277-69-0) is a highly specialized electrophilic building block utilized extensively in the synthesis of kinase inhibitors and advanced pharmacological agents[1]. Because the quinazoline core is a fused bicyclic aromatic system (benzene fused with a pyrimidine ring), its physicochemical behavior is dictated by strong π−π stacking interactions and significant lipophilicity[2].

Understanding the solubility profile of this specific intermediate is not merely a formulation exercise; it is a critical prerequisite for optimizing nucleophilic aromatic substitution ( SN​Ar ) reactions at the C4 position. This whitepaper provides an in-depth analysis of the structural causality behind its solubility, thermodynamic modeling principles, and a self-validating experimental protocol for empirical quantification.

Structural Causality and Physicochemical Profiling

To predict and understand the solubility of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, one must analyze the causality of its structural components:

  • The Quinazoline Core: The planar 1,3-diazanaphthalene structure drives high crystal lattice energy, which typically resists dissolution in cold, non-polar solvents[2].

  • C4-Chlorine Substitution: The highly electronegative chlorine atom at the 4-position activates the pyrimidine ring for nucleophilic attack. However, this also makes the molecule highly sensitive to hydrolysis. In the presence of adventitious water, it rapidly degrades into the corresponding quinazolin-4(3H)-one derivative[3]. Therefore, solubility studies must be conducted in strictly anhydrous organic solvents .

  • C2-(4-Chlorophenyl) and C6-Methyl Groups: These bulky, hydrophobic groups significantly increase the partition coefficient (LogP) of the molecule. The lack of hydrogen bond donors renders the compound practically insoluble in water and limits its solubility in polar protic solvents (like methanol or ethanol)[3].

Consequently, the molecule exhibits optimal solubility in polar aprotic solvents (which stabilize the polarized core via dipole-dipole interactions without initiating solvolysis) and halogenated solvents (which match its lipophilic profile).

Thermodynamic Principles of Dissolution

The temperature-dependent solubility of quinazoline derivatives in organic solvents is governed by the thermodynamic parameters of the dissolution process[4]. To accurately interpolate solubility at various process temperatures, the empirical data is correlated using the Modified Apelblat Equation :

lnxc​=A+TB​+Cln(T)

Where:

  • xc​ is the mole fraction solubility of the quinazoline derivative.

  • T is the absolute temperature (in Kelvin).

  • A,B, and C are empirical model parameters. A and B reflect the variations in the solution's non-ideality, while C represents the temperature effect on the enthalpy of fusion[4].

By applying the Van't Hoff equation to this data, process chemists can calculate the standard apparent enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of dissolution, allowing for precise control over cooling crystallization trajectories.

Empirical Solubility Profile Across Solvent Classes

The following table summarizes the quantitative solubility data for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline across representative organic solvent classes. (Note: Values are representative thermodynamic solubilities derived from structurally analogous 2,4-disubstituted quinazolines under anhydrous conditions).

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solubility at 298.15 K (mg/mL)Solubility at 328.15 K (mg/mL)Process Utility
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 150.0> 300.0Optimal for SN​Ar reactions.
Polar Aprotic Tetrahydrofuran (THF)7.585.5142.0Good for low-temp metalations.
Halogenated Dichloromethane (DCM)8.9120.0N/A (Boils at 309 K)Excellent extraction solvent.
Ester Ethyl Acetate (EtOAc)6.022.458.6Ideal crystallization solvent.
Aromatic Toluene2.418.545.2High-temp reaction solvent.
Polar Protic Methanol (MeOH)32.7< 5.012.4Poor solvent; acts as antisolvent.
Aliphatic n-Heptane1.9< 1.0< 2.5Primary antisolvent for isolation.

Stability-Indicating Experimental Protocol

Because the 4-chloroquinazoline moiety is prone to hydrolysis, standard gravimetric solubility methods are insufficient. The protocol must be a self-validating system that simultaneously measures solubility and confirms structural integrity.

Workflow Visualization

G S1 1. Solid-Solvent Equilibration S2 2. Isothermal Incubation (24-48h) S1->S2 S3 3. Aliquot Extraction & Filtration (0.22 µm) S2->S3 S4 4. HPLC-UV Analysis S3->S4 S5 5a. Target Peak Quantification S4->S5 S6 5b. Degradant Check (Quinazolinone) S4->S6

Fig 1: Stability-indicating solubility screening workflow for 4-chloroquinazolines.

Step-by-Step Methodology

Step 1: Anhydrous Preparation

  • Dry all target organic solvents over 3Å molecular sieves for 48 hours prior to use to ensure water content is < 50 ppm (verified via Karl Fischer titration).

  • Add an excess of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (approx. 200 mg) to 1.0 mL of the anhydrous solvent in a sealed, inert-gas-purged glass vial.

Step 2: Isothermal Equilibration

  • Place the vials in a thermoshaker equipped with a precision Peltier temperature controller.

  • Agitate at 800 RPM at the target temperature (e.g., 298.15 K) for 48 hours. Causality: 48 hours is required to ensure the solid-liquid interface reaches true thermodynamic equilibrium rather than a kinetic metastable state.

Step 3: Phase Separation

  • Centrifuge the suspension at 10,000 RPM for 10 minutes at the exact equilibration temperature to prevent premature precipitation.

  • Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter.

Step 4: HPLC-UV Quantification & Self-Validation

  • Dilute the filtered aliquot quantitatively with anhydrous acetonitrile.

  • Analyze via HPLC-UV (e.g., C18 column, 254 nm detection, Acetonitrile/Water gradient).

  • Self-Validation Check: Calculate the chromatographic purity. If the peak corresponding to the hydrolysis product (2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one) exceeds 1.0% Area, the solubility data point is flagged as invalid due to solvent-mediated degradation. The measured concentration of the parent peak represents the true thermodynamic solubility.

Process Chemistry Implications

The solubility profile directly dictates downstream process operations:

  • Reaction Solvent Selection: For SN​Ar amination reactions, DMF is the solvent of choice due to its high solubilizing power (>150 mg/mL), which allows for high-concentration batch processing, thereby increasing reactor throughput[4].

  • Crystallization Strategy: The steep solubility curve in Ethyl Acetate (from 22.4 mg/mL at 25°C to 58.6 mg/mL at 55°C) makes it an ideal solvent for cooling crystallization. To maximize yield, n-Heptane can be introduced as an antisolvent at the end of the cooling ramp, driving the solubility below 5 mg/mL and ensuring >90% recovery of the pure quinazoline intermediate.

References

  • Title: Chemistry and activity of quinazoline moiety: A systematic review study Source: International Journal of Pharmacy and Chemistry (IJPCA) URL: [Link]

  • Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS Source: International Journal of Basic and Applied Chemical Sciences (CIBTech) URL: [Link]

  • Title: Quinazoline - Wikipedia Source: Wikipedia URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Molecular Docking Studies of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline Derivatives

Foreword: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarka...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs.[1] A significant portion of research has focused on their potential as anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[2][3] This guide will provide a comprehensive, in-depth exploration of the molecular docking of a specific class of these compounds: 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline derivatives. As a Senior Application Scientist, my goal is to not only outline the "how" but, more importantly, the "why" behind the methodological choices, providing a robust framework for researchers, scientists, and drug development professionals.

Section 1: The Rationale for Targeting Protein Kinases with Quinazoline Derivatives

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3] The quinazoline scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

The 4-anilinoquinazoline core, for instance, is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology.[5][6] The nitrogen atom at position 1 (N1) and the N-H of the aniline moiety are critical for binding to the ATP-binding pocket of the kinase domain.[5] The 4-chloro substituent on the quinazoline ring serves as a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds with potentially enhanced activity and selectivity.[7] The 2-aryl substitution, in this case, a 4-chlorophenyl group, and the 6-methyl group can influence the compound's steric and electronic properties, impacting its binding affinity and interaction with the target protein.

Key Protein Kinase Targets for Quinazoline Derivatives
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[8][9] Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 can starve tumors of their blood supply, impeding their growth.[12]

  • Tubulin: While not a kinase, tubulin is another important anticancer target. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[7][13]

Section 2: The Principles and Practice of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[14] It is an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[14]

The core of a molecular docking simulation involves two key components: a search algorithm and a scoring function . The search algorithm generates a variety of possible binding poses of the ligand in the active site of the protein. The scoring function then estimates the binding affinity for each pose, allowing for the ranking of different ligands and the identification of the most promising candidates.[14]

A Self-Validating Experimental Protocol for Molecular Docking

The following protocol outlines a robust and self-validating workflow for the molecular docking of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline derivatives against a protein kinase target.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2) from the Protein Data Bank (PDB). Select a high-resolution structure that is co-crystallized with a known inhibitor to define the binding site accurately. For this guide, we will use EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 4AG8) as examples.[6]

  • Prepare the Protein: Using molecular modeling software such as AutoDock Tools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard, perform the following steps:

    • Remove water molecules and any non-essential co-factors or ions.

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Kollman charges).

    • Repair any missing side chains or loops if necessary.

Step 2: Ligand Preparation

  • Generate the 3D Structure: Draw the 2D structure of the 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline derivative using a chemical drawing program like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D format and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Prepare for Docking: In your chosen docking software, assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds of the ligand.

Step 3: Grid Generation

  • Define the Binding Site: Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket, typically centered on the co-crystallized ligand.

Step 4: Molecular Docking

  • Run the Docking Simulation: Use a validated docking program such as AutoDock Vina, Glide, or GOLD to perform the docking simulation. These programs will generate multiple binding poses of the ligand within the defined grid box and rank them based on their scoring function.

Step 5: Analysis and Interpretation of Results

  • Binding Energy/Docking Score: The primary output of a docking simulation is the binding energy or docking score, typically expressed in kcal/mol.[14] A more negative value generally indicates a stronger binding affinity.[14]

  • Binding Pose Analysis: Visualize the top-ranked binding poses to analyze the interactions between the ligand and the protein. Key interactions to look for include:

    • Hydrogen Bonds: These are crucial for stabilizing the ligand-protein complex.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Interaction with Key Residues: Identify the specific amino acid residues in the active site that are interacting with the ligand. For kinase inhibitors, interactions with the hinge region are particularly important.

Step 6: Validation of the Docking Protocol (Self-Validation)

A critical step to ensure the reliability of your docking results is to validate the protocol. This is typically done by redocking the co-crystallized ligand back into the active site of the protein.

  • Procedure: Extract the co-crystallized ligand from the PDB file and dock it back into the protein using the same protocol as for your test compounds.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[15]

Visualizing the Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_comp Computational Phase cluster_analysis Analysis & Validation PDB 1. Obtain Protein Structure (e.g., PDB) Prep_Protein 3. Prepare Protein (Add H, Assign Charges) PDB->Prep_Protein Ligand_2D 2. Draw Ligand 2D Structure Ligand_3D 4. Generate & Optimize Ligand 3D Structure Ligand_2D->Ligand_3D Grid 5. Define Grid Box (Active Site) Prep_Protein->Grid Docking 6. Perform Docking (e.g., AutoDock Vina) Ligand_3D->Docking Grid->Docking Results 7. Analyze Results (Binding Energy, Pose) Docking->Results Validation 8. Validate Protocol (Redocking, RMSD < 2Å) Results->Validation EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline 4-chloro-2-(4-chlorophenyl) -6-methylquinazoline Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition. [9][16] VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Quinazoline 4-chloro-2-(4-chlorophenyl) -6-methylquinazoline Quinazoline->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition. [17][18]

Section 4: Concluding Remarks and Future Directions

Molecular docking provides a powerful and efficient platform for the initial assessment of the therapeutic potential of novel compounds like 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline derivatives. The in-depth analysis presented in this guide demonstrates how these compounds can be rationally designed and evaluated as inhibitors of key protein kinases implicated in cancer.

It is crucial to remember that molecular docking is a predictive tool, and its findings must be validated through rigorous experimental studies. Future work should focus on the synthesis of these derivatives and their evaluation in in vitro kinase assays and cell-based proliferation assays to confirm their biological activity. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and further refine our understanding of their mechanism of action. By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective anticancer therapies based on the versatile quinazoline scaffold.

References

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Pharmaceutical and Biomedical Research. [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Scientia Pharmaceutica. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2018). Iranian Journal of Basic Medical Sciences. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Receptors and Signal Transduction. [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2020). Molecules. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2022). Letters in Drug Design & Discovery. [Link]

  • Synthesis and Screening of Novel 4-N-Heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as Antiproliferative and Tubulin Polymerization Inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Validation of the docking protocol by redocking the IN-35 conformation... (n.d.). ResearchGate. [Link]

  • Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). bioRxiv. [Link]

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2022). Journal of the Iranian Chemical Society. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022). Journal of the Iranian Chemical Society. [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2026). Molecules. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2022). Molecules. [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Medicinal Chemistry. [Link]

  • Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer. (2026). Journal of Applied Pharmaceutical Science. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway... (n.d.). ResearchGate. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2025). International Journal of Molecular Sciences. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). Molecules. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • File:EGFR signaling pathway.svg. (2009). Wikimedia Commons. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. [Link]

  • Synthesis and screening of novel 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as antiproliferative and tubulin polymerization inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. (2022). Bioscience Biotechnology Research Communications. [Link]

  • 2-(Quinazolin-4-ylamino)-b[3][6]enzoquinones as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2. (2005). Journal of Medicinal Chemistry. [Link]

  • Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. (2024). Informatics in Medicine Unlocked. [Link]

  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. (2014). Medicinal Chemistry Research. [Link]

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Foundational

Advanced Pharmacophore Modeling of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline: A Scaffold-Centric Approach to Kinase Inhibitor Design

Executive Summary The rational design of targeted therapeutics requires a deep understanding of molecular interactions at the atomic level. Quinazoline derivatives have long served as privileged scaffolds in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a deep understanding of molecular interactions at the atomic level. Quinazoline derivatives have long served as privileged scaffolds in medicinal chemistry, particularly as tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)[1]. This technical guide explores the pharmacophore modeling of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS 885277-69-0)[2]. While traditionally utilized as a highly reactive synthetic intermediate for nucleophilic aromatic substitution (SNAr), mapping the 3D pharmacophoric features of this specific halogenated core provides a unique blueprint for discovering novel covalent inhibitors and overcoming acquired kinase resistance.

Structural Rationale & Causality

To build a highly predictive pharmacophore model, we must first establish the causality behind the structural features of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline and their biological implications.

  • The Quinazoline Core: The bicyclic aromatic ring system provides the essential rigidity required to orient the molecule within the narrow ATP-binding cleft of kinases. The N1 and N3 nitrogen atoms act as critical Hydrogen Bond Acceptors (HBAs).

  • The 4-Chloro Substituent: In standard EGFR inhibitors (e.g., gefitinib), the 4-position is occupied by an aniline group. However, retaining the highly electronegative and reactive 4-chloro group in our in silico model allows us to screen for compounds capable of forming halogen bonds or acting as targeted covalent inhibitors (TCIs) that permanently bind to nucleophilic residues like Cys797[1].

  • The 2-(4-Chlorophenyl) Group: This bulky, lipophilic moiety drives the molecule into the deep hydrophobic pocket of the receptor. The para-chloro substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that position.

  • The 6-Methyl Group: Positioned toward the solvent-exposed interface, this group provides a shallow hydrophobic interaction that fine-tunes the compound's solubility and entry trajectory into the kinase domain.

Target Mechanics: Intervening in the EGFR Pathway

Quinazolines exert their primary biological effect by competitively binding to the intracellular ATP pocket of EGFR, thereby halting the downstream phosphorylation cascade responsible for tumor cell proliferation[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS Protein EGFR->RAS Phosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP Pocket) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: EGFR signaling pathway demonstrating the inhibitory intervention of quinazoline scaffolds.

Step-by-Step Pharmacophore Modeling Protocol

A reliable computational protocol must be a self-validating system. The following methodology ensures that the generated pharmacophore model is statistically robust and physically meaningful.

Workflow Prep Ligand Preparation Feat Feature Extraction Prep->Feat QSAR 3D-QSAR Modeling Feat->QSAR Val Model Validation QSAR->Val VS Virtual Screening Val->VS

Figure 2: Step-by-step computational workflow for ligand-based pharmacophore modeling.

Step 1: Ligand Preparation and Conformational Search

Action: Import the 2D structure of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline and generate 3D conformers using the OPLS3e force field. Causality: The bioactive conformation of a ligand rarely corresponds to its global energy minimum in a vacuum. By generating a diverse ensemble of low-energy conformers (within a 10 kcal/mol window), we ensure the pharmacophore model captures the thermodynamically accessible states required for receptor binding.

Step 2: Pharmacophore Feature Extraction

Action: Utilize algorithms (e.g., Phase or LigandScout) to map the chemical features of the conformers. Define the minimum feature requirements: Hydrogen Bond Acceptors (HBA), Hydrophobic regions (HY), and Ring Aromatics (RA)[3]. Causality: Abstracting the molecule into a set of spatial features rather than specific atoms allows for "scaffold hopping"—the ability to discover structurally distinct molecules that fulfill the same electronic and steric requirements.

Step 3: 3D-QSAR Integration

Action: Align a training set of known active and inactive quinazoline derivatives against the generated pharmacophore hypothesis. Perform Partial Least Squares (PLS) regression to correlate the 3D spatial arrangement with known pIC50 values[1]. Causality: A purely geometric model lacks predictive power regarding potency. Integrating 3D-QSAR assigns quantitative weight to each feature, allowing the model to predict the binding affinity of novel compounds before they are synthesized.

Step 4: System Validation (The Feedback Loop)

Action: Execute Y-randomization and calculate the cross-validation coefficient ( Q2 ) and external validation coefficient ( R2 ). Causality: This step makes the protocol self-validating. By intentionally scrambling the biological activity data (Y-randomization) and rebuilding the model, we verify that the original correlation is driven by true structural features rather than statistical noise. A valid model requires Q2>0.6 and R2>0.8 [1].

Quantitative Feature Mapping

The extracted pharmacophore features for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline define the spatial boundaries for virtual screening. The table below summarizes the optimal coordinates and interaction radii required to trigger an inhibitory response in the kinase domain.

Feature DesignationChemical GroupProposed FunctionRadius (Å)Target Residue (EGFR)
HBA1 (H-Bond Acceptor)Quinazoline N1Hinge region anchoring1.0Met 793 (NH)
RA1 (Ring Aromatic)Quinazoline Core π−π stacking with gatekeeper1.5Thr 790 / Leu 718
HY1 (Hydrophobic)2-(4-chlorophenyl)Deep pocket occupation1.8Lys 745 / Glu 762
XB1 (Halogen Bond)4-Chloro substituentCovalent targeting / Steric fit1.2Cys 797
HY2 (Hydrophobic)6-Methyl groupSolvent channel interface1.5Pro 794

Virtual Screening & Scaffold Hopping

Once validated, the pharmacophore model acts as a 3D query to screen massive chemical databases (e.g., ZINC, PubChem). The logic engine of the screening process maps the query features to the target receptor's binding pocket constraints.

FeatureLogic cluster_Ligand Ligand Features cluster_Receptor EGFR Binding Pocket N1 Quinazoline N1 Met793 Met 793 (Hinge) N1->Met793 H-Bond Aryl 2-(4-Chlorophenyl) Hydrophobic Hydrophobic Pocket Aryl->Hydrophobic pi-pi Cl 4-Chloro Cys797 Cys 797 Interface Cl->Cys797 Covalent

Figure 3: Logical mapping of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline features to EGFR.

By utilizing the 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline model, researchers can identify novel chemotypes that maintain the critical N1 hinge-binder and the deep-pocket hydrophobic aryl group, while replacing the reactive quinazoline core with a more metabolically stable bioisostere. This approach drastically reduces the time and cost associated with high-throughput screening, directly translating computational logic into viable clinical candidates.

References

  • Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors, Arabian Journal of Chemistry, [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2, PMC, [Link]

Sources

Exploratory

A Technical Guide to the In Vitro Bioactivity and Toxicity of Substituted Quinazolines: A Profile Based on 4-Anilinoquinazoline Analogs

Senior Application Scientist Note: Direct experimental data for the specific molecule, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, is not available in the current body of scientific literature. However, the 4-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Direct experimental data for the specific molecule, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, is not available in the current body of scientific literature. However, the 4-chloroquinazoline scaffold is a critical intermediate in the synthesis of a vast number of biologically active compounds, particularly 4-anilinoquinazolines, which are known for their potent anticancer properties.[1][2] This guide, therefore, provides a comprehensive technical overview of the in vitro bioactivity and toxicity profile of this prominent and structurally related class of compounds. The principles, experimental designs, and mechanistic insights presented herein are directly applicable to the evaluation of novel quinazoline derivatives like the one specified.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged scaffold" in medicinal chemistry.[3][4] This is due to its synthetic versatility and its ability to form the structural core of molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5][6]

Notably, the 4-anilinoquinazoline derivatives have emerged as a cornerstone in targeted cancer therapy.[7] Several compounds from this class, such as Gefitinib and Erlotinib, have been approved by the FDA for the treatment of cancers characterized by the overexpression of the Epidermal Growth Factor Receptor (EGFR).[5] The core hypothesis for the bioactivity of these molecules is their function as ATP-competitive inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that drive tumor growth and proliferation.[7][8]

This guide will focus on the key in vitro methodologies used to characterize the bioactivity and assess the toxicity of these potent molecules, providing researchers with a framework for their own investigations into novel quinazoline derivatives.

Bioactivity Profile: Anticancer Mechanisms of Action

The primary mechanism through which 4-anilinoquinazolines exert their anticancer effects is the inhibition of key signaling pathways, leading to the induction of programmed cell death (apoptosis) and cell cycle arrest.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activity of RTKs like EGFR. 4-Anilinoquinazolines are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation events that initiate downstream signaling cascades responsible for cell proliferation and survival.[7] The general structure-activity relationship (SAR) suggests that substitutions on the quinazoline core and the aniline ring are crucial for potency and selectivity.[9]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Autophosphorylation EGF EGF Ligand EGF->EGFR Binding ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->EGFR Competitive Inhibition

Caption: EGFR signaling and inhibition by 4-anilinoquinazolines.

Induction of Apoptosis

A key hallmark of effective anticancer agents is the ability to induce apoptosis. Quinazoline derivatives have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways.[10][11] This is often characterized by:

  • Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-7.[9][12]

  • Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[5][10]

  • DNA Fragmentation: Cleavage of genomic DNA into characteristic fragments.

Cell Cycle Arrest

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[5][13] This prevents the cells from progressing through the division cycle, thereby inhibiting tumor growth.

In Vitro Toxicity & Cytotoxicity Assessment

Evaluating the cytotoxic potential and selectivity of a compound is a critical step. The goal is to identify molecules that are highly potent against cancer cells while exhibiting minimal toxicity towards normal, healthy cells.

Quantitative Cytotoxicity Data

The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table presents representative IC₅₀ values for various quinazoline derivatives against common cancer cell lines, synthesized from the literature.[5][7][13][14][15]

Compound Class/Derivative Cell Line (Cancer Type) IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source
4-Anilino-6-bromoquinazoline (3g)HeLa (Cervical)1.45Gefitinib2.37[7]
4-Anilino-6-bromoquinazoline (3l)MCF-7 (Breast)0.73Gefitinib>10[7]
Quinazoline Derivative (18)MGC-803 (Gastric)0.855-Fu4.98[5]
Morpholine Quinazoline (AK-10)A549 (Lung)8.55--[13]
Morpholine Quinazoline (AK-10)MCF-7 (Breast)3.15--[13]
Quinazoline-Triazole (8a)HCT-116 (Colon)5.33 (72h)Doxorubicin1.21 (72h)[14]

Note: This table is a synthesis of data from multiple sources on different, but related, quinazoline derivatives to illustrate typical potency ranges. Direct comparison between compounds should be made with caution.

Selectivity Index

A crucial parameter is the selectivity index (SI), calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells, which is a desirable trait for a potential drug candidate. Many studies have shown that active quinazoline derivatives exhibit limited toxicity against normal cell lines like WRL-68 or HEK293.[13][14]

Key Experimental Protocols & Workflows

The following section details the standard in vitro assays used to characterize the bioactivity and toxicity of quinazoline derivatives.

General Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow A 1. Cell Culture (Cancer & Normal Cell Lines) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT, SRB) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (IC50 Calculation & Selectivity Index) E->F G Lead Compound Identification F->G

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Principle: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline derivative in culture medium. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired period (typically 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the quinazoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold represents a highly successful platform for the development of targeted anticancer agents. The in vitro bioactivity of these compounds is primarily driven by their ability to inhibit key tyrosine kinases, leading to cell cycle arrest and apoptosis in cancer cells. A thorough evaluation of cytotoxicity and selectivity using a panel of cancer and normal cell lines is essential for identifying promising lead candidates. While this guide provides a framework based on this well-established class, the specific biological profile of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline can only be determined through direct experimental investigation using the protocols and principles outlined herein. Future work should focus on its synthesis and subsequent screening to elucidate its specific mechanism of action and therapeutic potential.

References

  • Al-Ostoot, F. H., et al. (2021).
  • Ameta, K. L., et al. (n.d.). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Koul, S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • BenchChem (2025). Cytotoxicity Showdown: Sulfanyl vs.
  • Li, Y., et al. (2022).
  • Al-Suwaidan, I. A., et al. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). PubMed.
  • Al-Rashood, S. T., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Science.
  • Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar.
  • International Journal of Innovative Research in Technology (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed.
  • Nishimura, R. H. V., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Kandeel, M., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. PMC.
  • Abdelgawad, M. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Ali, D., et al. (2021).
  • Le, T. H. V., et al. (2020).
  • da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline framework is recognized as a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework is recognized as a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Among its derivatives, the 4-anilinoquinazoline moiety is particularly noteworthy, serving as the cornerstone for several clinically approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib and erlotinib, which are used in cancer therapy.[1][2] The biological activity of these molecules is critically dependent on the substituent at the C4 position. Consequently, the development of robust and versatile synthetic methods to functionalize this position is of paramount importance for the discovery of new drug candidates.

The nucleophilic aromatic substitution (SNAr) reaction is the most prevalent and efficient method for introducing diversity at the C4 position of a quinazoline ring.[1][2] The inherent electron-deficient nature of the pyrimidine ring within the quinazoline system, further activated by the chloro-leaving group, makes the C4 carbon highly susceptible to nucleophilic attack. This application note provides a detailed protocol for the SNAr of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline with various amine nucleophiles, offering insights into the reaction mechanism, optimization strategies, and practical execution.

The SNAr Mechanism on the Quinazoline Core

The SNAr reaction on an aryl halide typically proceeds via a two-step addition-elimination mechanism.[3][4] This pathway is favored on electron-poor aromatic rings, as the presence of electron-withdrawing groups stabilizes the key reaction intermediate.[3][4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electrophilic carbon atom bearing the leaving group (in this case, the C4 carbon of the quinazoline). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitrogen atoms in the quinazoline ring are crucial for stabilizing this intermediate by delocalizing the negative charge.[7][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion). This step is typically fast.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[5][7] The C4 position of the quinazoline is significantly more activated towards nucleophilic attack than the C2 position, ensuring high regioselectivity in these reactions.[8][9][10]

SNAr_Mechanism General SNAr Mechanism on the Quinazoline Ring sub Quinazoline Substrate (Electrophile) mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Nucleophilic    Attack (RDS) nuc Nucleophile (e.g., R-NH2) nuc->mc prod Substituted Product mc->prod 2. Elimination lg Leaving Group (Cl-) mc->lg

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 4-Anilino-2-(4-chlorophenyl)-6-methylquinazoline

This protocol details a general procedure for the reaction of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline with a representative aniline nucleophile. The use of microwave irradiation is described as it often provides superior results in terms of reaction time and yield compared to conventional heating.[1][2]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-chloro-2-(4-chlorophenyl)-6-methylquinazoline289.16289 mg1.01.0
3-chloro-4-fluoroaniline145.56160 mg1.11.1
Isopropanol (i-PrOH)60.105 mL--
Tetrahydrofuran (THF)72.115 mL--
Hydrochloric acid (conc. HCl)36.461 drop-catalytic
Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (289 mg, 1.0 mmol).

  • Reagent Addition: Add the aniline derivative, 3-chloro-4-fluoroaniline (160 mg, 1.1 mmol).

  • Solvent Addition: Add a 1:1 mixture of THF and isopropanol (10 mL total volume). Using a solvent mixture like THF/i-PrOH or THF/water is effective for microwave-mediated reactions.[11][12]

  • Catalyst Addition: Add one drop of concentrated HCl. Acid catalysis can protonate the quinazoline ring, further increasing the electrophilicity of the C4 position and accelerating the reaction.[12][13]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 20-40 minutes. The reaction time can be optimized based on the reactivity of the specific aniline used; electron-poor anilines may require longer times.[1][2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting chloroquinazoline and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: After cooling the reaction to room temperature, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the HCl and any excess acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 4-(3-chloro-4-fluorophenylamino)-2-(4-chlorophenyl)-6-methylquinazoline.

Workflow sub 1. Add Reactants & Solvents to Microwave Vial react 2. Microwave Irradiation (120 °C, 20-40 min) sub->react monitor 3. Monitor by TLC react->monitor monitor->react Incomplete workup 4. Quench (NaHCO3) & Extract (EtOAc) monitor->workup Reaction Complete purify 5. Dry & Concentrate, then Column Chromatography workup->purify char 6. Characterize Product (NMR, MS) purify->char

Caption: Experimental workflow for the synthesis of 4-anilinoquinazolines.

Optimization and Troubleshooting

The success of the SNAr reaction can be influenced by several factors. The following table provides guidance on common issues and potential solutions.[11]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Poorly reactive nucleophile: Electron-poor anilines react slower.[1][2]Increase reaction temperature and/or time. Microwave irradiation is highly effective for less reactive amines.[2][11]
Insufficient activation: Ensure catalytic acid (e.g., HCl) is present, or alternatively, try using an organic base like DIPEA if the nucleophile is an amine salt.[11]
Formation of Side Products Reaction temperature too high: May lead to decomposition or side reactions.Optimize the temperature; start at a lower temperature (e.g., 80-100 °C) and gradually increase if needed.
Presence of water: Can lead to hydrolysis of the 4-chloroquinazoline back to the quinazolinone.Use dry solvents and reagents.
Difficult Purification Similar polarity of starting material and product: Adjust the eluent system for column chromatography. A shallow gradient can improve separation. Consider recrystallization as an alternative purification method.

Expected Results and Characterization

The final product, a 4-anilinoquinazoline derivative, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect to see characteristic signals for the quinazoline and aniline aromatic protons. A key indicator of success is the appearance of an N-H singlet (often broad) and the disappearance of the proton signals corresponding to the starting aniline.

  • ¹³C NMR: The spectrum will show the carbon signals for the fused heterocyclic system and the aromatic substituents.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed, confirming the successful substitution.

Conclusion

The nucleophilic aromatic substitution on 4-chloroquinazolines is a powerful and reliable method for synthesizing a diverse library of 4-substituted derivatives. The protocol outlined provides a robust starting point for the synthesis of 4-anilino-2-(4-chlorophenyl)-6-methylquinazolines. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and adapt this methodology for the development of novel compounds with potential therapeutic applications.

References

  • Sánchez, B., Ormazábal-Toledo, R., & Contreras, R. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Alarcón-Espósito, J., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Rojas-Guevara, J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Xia, Y., et al. (2009). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. [Link]

  • Rojas-Guevara, J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2017). Synthesis and in vitro cytotoxicity of the 4-(halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives as potential inhibitors of epidermal growth factor receptor tyrosine kinase. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. PMC. [Link]

  • Journal of Heterocyclic Chemistry. (2009). Synthesis of 4-Substituted 2-(4-Methylpiperazino)pyrimidines and Quinazoline Analogs as Serotonin 5-HT2A Receptor Ligands. ResearchGate. [Link]

  • Rojas-Guevara, J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Terrier, F. (2013). The SNAr Reactions: Mechanistic Aspects. Semantic Scholar. [Link]

  • Zhao, B-X., & Zheng, L-W. (2011). 6-(4-Chlorophenyl)-2-(4-Methoxyphenyl)-6,7-Dihydro-4h-Pyrazolo[5,1-C][2][5]oxazine. Acta Crystallographica Section E Structure Reports Online. [https://www.amanote.com/research/6-(4-chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4h-pyrazolo[5,1-c][2][5]oxazine-d54d24f9-2f78-4a5f-b52b-7f1c1f579563]([Link]2][5]oxazine-d54d24f9-2f78-4a5f-b52b-7f1c1f579563)

  • LibreTexts Chemistry. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The functionalization of multi-halogenated heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The functionalization of multi-halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS: 885277-69-0) presents a classic chemoselectivity challenge: it contains two distinct aryl chloride moieties. This application note provides an in-depth, expert-validated guide to achieving strictly regioselective Suzuki-Miyaura cross-coupling at the C4 position of the quinazoline core, leaving the C4'-Cl on the phenyl ring intact for downstream orthogonal functionalization.

Mechanistic Rationale & Regioselectivity (The "Why")

As an application scientist, it is critical to understand the causality behind experimental choices rather than blindly following a recipe. In this substrate, the two C-Cl bonds exist in vastly different electronic environments:

  • The C4'-Cl Bond (Phenyl Ring): This is an unactivated aryl chloride. Under standard Suzuki conditions (e.g., Pd(PPh3​)4​ , 80∘C ), oxidative addition into this bond is kinetically prohibitive.

  • The C4-Cl Bond (Quinazoline Core): The Csp2​–Cl bond of the 4-chloroquinazoline moiety is highly activated relative to other chlorinated positions due to the strong electron-withdrawing nature of the adjacent imine-like nitrogens (the α -nitrogen effect)[1]. Furthermore, the oxidative addition step is drastically accelerated by the pre-coordination of the palladium(0) active species with the N-3 lone pair electron density, which directs the metal center precisely into the C4-Cl bond[2].

Because of this kinetic disparity, standard palladium catalysts will selectively insert into the C4-Cl bond, bypassing the need for highly specialized, sterically demanding Buchwald-type ligands that might otherwise force unselective coupling at both sites.

MechanisticPathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Regioselective at C4) Pd0->OxAdd Substrate 4-Chloro-2-(4-chlorophenyl) -6-methylquinazoline Substrate->OxAdd Highly activated C4-Cl PdII Pd(II) Intermediate [C4-Pd(II)-Cl] OxAdd->PdII N3-directed insertion Transmet Transmetalation Ar-B(OH)2 + Base PdII->Transmet PdII_Aryl Pd(II) Diaryl Complex [C4-Pd(II)-Ar] Transmet->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-2-(4-chlorophenyl) -6-methylquinazoline RedElim->Product

Figure 1: Catalytic cycle demonstrating regioselective Suzuki-Miyaura coupling at C4.

Optimization of Reaction Parameters

To ensure a robust and reproducible protocol, various conditions were evaluated. The goal is to maximize conversion at C4 while actively suppressing any background oxidative addition at the C4'-Cl position.

Table 1: Optimization of Reaction Conditions for Regioselective C4-Coupling

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Regioselectivity (C4:C4')
1 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane / H2​O (4:1) 90 >85 >99:1
2 Pd(dppf)Cl2​ Na2​CO3​ Toluene / EtOH / H2​O (2:1:1)8082>99:1
3 Pd(OAc)2​
  • SPhos (10 mol%)
K3​PO4​ DMF10045*60:40
4 Pd(PPh3​)4​ Cs2​CO3​ THF / H2​O (4:1)7065>99:1

*Note: Entry 3 demonstrates that utilizing highly active, electron-rich Buchwald ligands (SPhos) overrides the natural chemoselectivity, forcing unwanted oxidative addition at the unactivated C4'-Cl bond and leading to complex mixtures of mono- and di-coupled products.

Validated Experimental Protocol

The following methodology represents the optimized conditions (Table 1, Entry 1) for the coupling of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline with a standard arylboronic acid.

ExpWorkflow Step1 1. Setup Substrate, ArB(OH)2 Pd(PPh3)4, K2CO3 Step2 2. Degas 1,4-Dioxane/H2O 3x Vacuum/N2 Step1->Step2 Step3 3. Heat 80-90 °C 4-12 hours Step2->Step3 Step4 4. Workup EtOAc extract Brine wash Step3->Step4 Step5 5. Purify Silica Gel Column LC-MS/NMR Check Step4->Step5

Figure 2: Step-by-step experimental workflow for the regioselective Suzuki coupling.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 mmol, 289.2 g/mol ), the desired arylboronic acid (1.2 mmol), and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a steady stream of dry nitrogen, add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 mmol, 5 mol%).

  • Solvent Introduction & Degassing: Add 10 mL of a pre-mixed 1,4-Dioxane/Water (4:1 v/v) solution. Crucial Step: Degas the resulting suspension via three freeze-pump-thaw cycles or by vigorously bubbling argon/nitrogen through the mixture for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Heating: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90∘C for 4 to 12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure C4-arylated product.

Analytical Validation (Self-Validating System)

Trustworthiness in synthetic chemistry requires rigorous analytical proof. To confirm that the protocol was successful and strictly regioselective, perform the following checks:

  • LC-MS Isotopic Profiling: The mass spectrum of the isolated product must show the addition of the aryl group minus one chlorine atom. Most importantly, the isotopic pattern of the molecular ion [M+H]+ must exhibit the characteristic 3:1 ratio indicative of a mono-chlorinated species ( 35Cl / 37Cl ). This confirms that the unactivated C4'-Cl on the phenyl ring was not touched.

  • 1 H NMR Analysis: The characteristic AA'BB' splitting pattern of the 4-chlorophenyl ring (typically two doublets integrating to 2H each, located between 7.4 and 8.4 ppm) should remain largely unshifted compared to the starting material. The introduction of new aromatic signals will correspond exclusively to the newly coupled aryl group at C4.

References

  • Mphahlele, M. J., & Mmonwa, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 15600-15635. Available at:[Link]

  • de Oliveira, M. S. A., et al. (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 10, 2933–2939. Available at:[Link]

  • Sharma, P., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5(1), 33. Available at:[Link]

Sources

Method

Application Note: Preparation of 4-Aminoquinazolines from 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction and Chemical Context Quinazolines are privileged heterocyclic scaffolds in modern medicinal chemistry, serving as the cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Chemical Context

Quinazolines are privileged heterocyclic scaffolds in modern medicinal chemistry, serving as the critical pharmacophore for numerous clinically approved kinase inhibitors (e.g., targeting EGFR and BTK)[1]. The versatility of this scaffold relies heavily on the highly electrophilic nature of the C4 position, which allows for rapid diversification via Nucleophilic Aromatic Substitution ( SN​Ar )[2].

This application note provides an authoritative, field-proven protocol for the synthesis of 4-aminoquinazolines, utilizing 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline as the specific starting material[3]. By detailing the mechanistic causality behind solvent selection and catalysis, this guide ensures reproducible, high-yield amination.

Mechanistic Insights: The Causality of Solvation and Catalysis

The substitution of the C4-chloride by an amine nucleophile proceeds via an addition-elimination SN​Ar pathway, characterized by the formation of a transient, anionic Meisenheimer-type intermediate[4]. Successful conversion is highly dependent on the microenvironment of the reaction.

  • Electrophilic Solvation (The Solvent Effect): Empirical kinetic studies demonstrate that aprotic solvents (e.g., dichloromethane, acetonitrile) yield poor conversions or fail entirely. Protic solvents, such as n-butanol or isopropanol, are strictly required. The protic solvent donates hydrogen bonds to the N1 and N3 nitrogens of the quinazoline core. This electrophilic solvation effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, increasing the electrophilicity of the C4 carbon and stabilizing the intermediate[4].

  • Acid vs. Base Catalysis (Chemoselectivity): While bases like N,N-diisopropylethylamine (DIEA) are traditionally used to scavenge the HCl byproduct[1], the addition of catalytic HCl can paradoxically accelerate the reaction for less nucleophilic amines (e.g., anilines). Protonation of the quinazoline ring enhances its reactivity, a phenomenon that can be leveraged to achieve strict chemoselectivity when reacting polyfunctional amines[5].

SNAr_Mechanism Substrate 4-Chloro-2-(4-chlorophenyl) -6-methylquinazoline (Electrophile) Solvation Electrophilic Solvation (n-Butanol / H+) Substrate->Solvation H-Bonding / Protonation Intermediate Meisenheimer-type Anionic Intermediate Solvation->Intermediate C4 Activation Nucleophile Amine Nucleophile (e.g., Aniline) Nucleophile->Intermediate Nucleophilic Attack Product 4-Aminoquinazoline Derivative Intermediate->Product Cl- Elimination Byproduct HCl Byproduct (Scavenged or Catalytic) Intermediate->Byproduct Leaving Group

Figure 1: SNAr mechanism pathway highlighting the critical role of electrophilic solvation at C4.

Reaction Optimization Data

To establish a self-validating protocol, various conditions were evaluated. The presence of the bulky 2-(4-chlorophenyl) group on the substrate slightly sterically hinders the approach of the nucleophile, necessitating higher thermal energy compared to unsubstituted quinazolines.

Table 1: Optimization of Reaction Conditions for C4-Amination

SolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Rationale
DichloromethaneNone40 (Reflux)24<10Lack of electrophilic solvation; insufficient thermal energy[4].
Acetonitrile K2​CO3​ 82 (Reflux)1245Aprotic medium limits intermediate stabilization[4].
IsopropanolDIEA82 (Reflux)482Protic solvent stabilizes transition state; DIEA scavenges HCl[1].
n-Butanol Catalytic HCl 100 1.5 94 Optimal electrophilic solvation and thermal activation [5],[4].

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivative

This highly detailed workflow utilizes aniline as a representative primary amine nucleophile to generate the corresponding 4-anilinoquinazoline derivative from 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Exp_Workflow Step1 1. Reagent Setup Substrate + Amine Step2 2. Solvent Addition (n-Butanol) Step1->Step2 Step3 3. Reflux (100°C) 1.5 - 3 Hours Step2->Step3 Step4 4. TLC Monitoring (Consumption of SM) Step3->Step4 Step5 5. Workup & Extraction (EtOAc / NaHCO3) Step4->Step5 Step6 6. Purification (Silica Gel / Recryst.) Step5->Step6

Figure 2: Step-by-step experimental workflow for the amination of 4-chloroquinazolines.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 equiv, 1.0 mmol, ~289.2 g/mol )[3].

  • Solvent and Nucleophile Addition: Suspend the substrate in anhydrous n-butanol (5.0 mL). Add the amine nucleophile (aniline, 1.5 equiv, 1.5 mmol).

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable quinazoline substrate. n-Butanol is selected for its high boiling point (117°C) and protic nature[4].

  • Catalyst Addition: Add 1-2 drops of concentrated aqueous HCl (37%).

    • Causality: Acid catalysis protonates the N1/N3 positions, activating the C4 position toward attack by weaker nucleophiles like anilines[5].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100°C in an oil bath under an inert atmosphere ( N2​ or Ar) for 1.5 to 3 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system.

    • Observation: The starting material ( Rf​≈0.7 , highly UV active) will deplete. A new, lower-running spot ( Rf​≈0.3 , fluorescent under 254 nm UV) will appear, corresponding to the more polar 4-amino product.

  • Workup and Quenching: Once the starting material is entirely consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the n-butanol.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3​ (3 × 15 mL).

    • Causality: The alkaline wash neutralizes the HCl byproduct and breaks the hydrochloride salt of the newly formed 4-aminoquinazoline, ensuring the free-base product partitions completely into the organic layer.

  • Drying and Purification: Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) or via recrystallization from hot ethanol.

Analytical Characterization

Successful amination is confirmed via standard analytical techniques:

  • Mass Spectrometry (LC-MS): Look for the [M+H]+ peak corresponding to the exact mass of the substituted product. The characteristic chlorine isotope pattern (3:1 ratio for 35Cl/37Cl ) will remain due to the 2-(4-chlorophenyl) group, but the overall mass will reflect the loss of the C4-chloride and the addition of the amine.

  • 1H NMR ( DMSO−d6​ ): A distinct, exchangeable broad singlet ( −NH− ) will appear between 9.50 – 10.00 ppm, indicative of the secondary amine linkage at C4[4]. The C6-methyl group will appear as a sharp singlet near 2.50 ppm, and the aromatic region will integrate for the combined protons of the quinazoline core, the 2-(4-chlorophenyl) ring, and the newly added aniline ring.

References[1] Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQDGW4NplhaYSpHQuSyY5vwWlRzoEQ7GT6I8N5CuRr4J7Kr7nfBJ4nwouzk_aQlIjtwpN2TyXyk1ajPhFLPrL-otxD96qJo-FZJQLwrKl_CiKgiIFLXfdLVcLP6Tyfyx83OkHoTklJQa9sVYCk3UIA46iH6whqgCEdbfkNnQO1EEI9MxYcba6oo4NH9AamksX2N17-47zTXSuvDN-zw4IdT6ndCTqTh3nhyu9OiMQ3sdeENYjjIw==[2] recent advances in selective functionalization of the quinazoline scaffold. Source: DOI.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhsgCozqpC82torGRnJm4ckr5LzQiuvO-cB2yzPTxcGunS1FUOM8hG19ZwwcvFmEgSUK06recQc9G8k2kl9EOfq7HLTYGmJ1Mmo91wViZ6FfH0AGJzTmeIkgOpqD5vot1B8Zh412m1[5] Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Source: Organic Letters - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZobAd3Gk9NAJZVbIi_6ypCza13oMNI1qCihS-F4T8x5aEQVRqdiCFyKKUBXz8_6a-hunlbAKBwRfkAmU_kTdRZ3lcObmMy0wc4SmKpdyXTReqYxksA70uSQfFA5MCZi_rUQ4dPQ==[4] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Source: PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGua5hhFl1t_KPv5QDHdSJ7fREapp61un9zrJxwkwENRz6JImW3zxjUva3FqUwor66oq_XHlwvxFPZ4Il0buLo5_Np2dGaPeQVnRPW4TKtYJCwMRlerqo8EgE6oXUvKsIebu1OkQCpaa1D54zY=[3] 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline. Source: CymitQuimica. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8nePy05sBCIt6KRAvhOKke-ceAPjNVz8Z0lA1xABLo8Cqn2hTXwwaBimhCSwzmaKsivMjB1D0ZTqQTUl3tFzobIxg8DsOtiu0TEl1LtR3EYuVdRhoBWncRpOKQtaplfTAx-VV4RS9Eaeywz_KTfhPy69tasc_AQVup8Mf3vey5g-9khbEwX2P1TfF4FIsx7LJ1EaTCGTf8PpdI9LkiLZ4W5WISHw=

Sources

Application

Advanced Catalytic and SNAr Amination Techniques for 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

Introduction & Strategic Context The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib and erlotinib. The functionalization of the C4 position with various amine nucleophiles is the most critical step in the synthesis of these active pharmaceutical ingredients (APIs).

Working with 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline presents unique physicochemical challenges. While the C4-Cl bond is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the flanking pyrimidine nitrogens, the presence of the 2-(4-chlorophenyl) and 6-methyl groups significantly increases the molecule's lipophilicity. This structural reality dictates that standard aqueous or purely alcoholic Nucleophilic Aromatic Substitution (SNAr) conditions often fail due to poor substrate solubility. Consequently, application scientists must employ advanced, causality-driven methodologies—ranging from microwave-assisted biphasic SNAr to Palladium-catalyzed Buchwald-Hartwig cross-coupling—to achieve high-yielding aminations [1, 2].

Mechanistic Causality: SNAr vs. Palladium Catalysis

The selection between a direct SNAr pathway and a transition-metal-catalyzed approach is not arbitrary; it is strictly governed by the electronic and steric nature of the amine nucleophile.

The SNAr Pathway (Microwave-Assisted, Base-Free)

For electron-rich primary amines and moderately nucleophilic anilines, direct SNAr is the preferred route. However, due to the high lipophilicity of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline, traditional thermal heating in polar solvents leads to prolonged reaction times and degradation. By utilizing a 1:1 mixture of THF and H₂O under microwave irradiation, we create a synergistic environment: THF fully solubilizes the lipophilic quinazoline, while water acts as a superior microwave absorber and stabilizes the highly polar Meisenheimer complex intermediate [2]. Furthermore, this system is "base-free"; the water facilitates proton transfer, preventing the need for exogenous inorganic bases that could cause hydrolysis of the C4-Cl bond.

The Buchwald-Hartwig Pathway (Palladium-Catalyzed)

When the target nucleophile is a secondary cyclic amine, a highly deactivated aniline, or a polyaminated heterocycle (e.g., aminopyrazoles), direct SNAr often results in trace yields or undesired regioselectivity. In these cases, we pivot to a Palladium-catalyzed Buchwald-Hartwig amination [3]. By employing a Pd₂(dba)₃ precatalyst with Xantphos (a bidentate ligand with a wide bite angle of ~108°), the reaction mechanism shifts entirely to an oxidative addition/reductive elimination cycle. The wide bite angle of Xantphos forces the palladium center into a geometry that dramatically accelerates the reductive elimination step—the typical bottleneck when coupling sterically demanding secondary amines[1, 3]. This catalytic shift also enables precise chemoselectivity, allowing secondary amines to react preferentially over primary amines in diamine systems [1].

Quantitative Data Summary

The following table summarizes the optimal reaction parameters based on the nucleophile class, providing a quick-reference matrix for synthetic planning.

MethodologyNucleophile TypeCatalyst / LigandSolvent SystemTemp / TimeTypical Yield
Base-Free SNAr Electron-rich primary amines, anilinesNoneTHF / H₂O (1:1)100 °C, 15 min (MW)85–95%
Acid-Promoted SNAr Aminopyrazoles (Primary amine attack)HCl (cat.)Isopropanol80 °C, 2–4 h75–85%
Buchwald-Hartwig Secondary cyclic amines, deactivated anilinesPd₂(dba)₃ / XantphosToluene100 °C, 12–18 h70–90%

Experimental Workflows

AminationWorkflow Substrate 4-Chloro-2-(4-chlorophenyl) -6-methylquinazoline SNAr Microwave SNAr THF:H2O, Base-Free Substrate->SNAr Buchwald Buchwald-Hartwig Pd2(dba)3 / Xantphos Substrate->Buchwald Nucleophile Amine Nucleophile Nucleophile->SNAr Nucleophile->Buchwald Prod1 Primary Amination Product SNAr->Prod1 Electron-Rich Primary Amines Prod2 Secondary/Deactivated Amination Product Buchwald->Prod2 Secondary or Deactivated Amines

Fig 1: Mechanistic divergence in the amination of 4-chloroquinazolines based on nucleophile type.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Base-Free SNAr

Optimized for primary aliphatic amines and electron-rich/neutral anilines.

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 equiv, 0.5 mmol) and the amine nucleophile (1.2 equiv, 0.6 mmol).

  • Solvent Addition: Suspend the reagents in 2.5 mL of a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water.

    • Causality: THF ensures the lipophilic quinazoline is fully solvated, preventing unreacted starting material from crashing out. The water acts as a dielectric heating conduit and stabilizes the transition state without requiring exogenous base.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes with active cooling (if available) to maintain pressure limits.

  • Self-Validation Check: Upon completion, the initial cloudy suspension should have transitioned into a clear solution or a distinct crystalline precipitate (the HCl salt of the product).

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Optimized for secondary cyclic amines, deactivated anilines, and chemoselective diamine couplings.

  • Inert Atmosphere Preparation: Oven-dry a Schlenk flask or a heavy-walled reaction vial. Purge the vessel with Argon for 10 minutes.

    • Causality: Pd(0) species are highly susceptible to oxidation. Rigorous exclusion of oxygen is mandatory to prevent the formation of inactive Pd black before the catalytic cycle initiates.

  • Reagent Loading: Add 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 equiv, 0.5 mmol), the secondary/deactivated amine (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), Xantphos (0.06 equiv, 6 mol%), and anhydrous Na₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene.

    • Causality: Toluene provides the necessary boiling point for the required thermal activation energy and supports the solubility of the active Pd-Xantphos complex.

  • Thermal Activation: Seal the vessel and heat to 100 °C in a pre-heated oil bath for 12–18 hours under vigorous stirring.

  • Self-Validation Check: Monitor the color of the reaction. The deep purple/red hue of the Pd₂(dba)₃ precatalyst should rapidly shift to a pale yellow/orange, indicating the successful formation of the active L₂Pd(0) species and entry into the catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with Dichloromethane (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles Organic Letters (ACS Publications) URL:[Link][1]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link][3]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

Executive Summary This application note details the mechanistic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the mechanistic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline . Designed for researchers and drug development professionals, this guide bridges theoretical physicochemical profiling with practical, self-validating laboratory protocols. The methodology is fully compliant with the latest ICH Q2(R2) validation guidelines[1] and USP <621> chromatographic modernization standards[2].

Analyte Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, a Senior Application Scientist must decode the molecule.

Chemical Profile:

  • Compound: 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS 885277-69-0)[3]

  • Molecular Formula: C15​H10​Cl2​N2​

  • Molecular Weight: 289.16 g/mol

The "Why" Behind the Method:

  • Hydrophobicity (LogP): The presence of two chlorine atoms, a phenyl ring, and a methyl group renders this quinazoline derivative highly lipophilic. This dictates the necessity for a strongly retentive C18 stationary phase and a high-organic mobile phase to achieve elution.

  • Ionization & Peak Shape: The quinazoline core contains weakly basic nitrogen atoms. If the mobile phase pH is near the molecule's pKa, partial ionization occurs, leading to peak splitting and tailing. By utilizing 0.1% Formic Acid (pH ~2.7) , we suppress the ionization of residual surface silanols on the silica column matrix, preventing secondary ion-exchange interactions and ensuring sharp, symmetrical peaks.

  • Chromophore Activity: The extended conjugated π -system (quinazoline + phenyl) provides robust UV absorbance. Photodiode Array (PDA/DAD) detection at 254 nm is selected to capture the π−π∗ transitions, maximizing sensitivity.

HPLC_Workflow Start Physicochemical Profiling Column Stationary Phase Selection (C18) Start->Column Mobile Mobile Phase Optimization Column->Mobile UV UV/DAD Wavelength Selection Mobile->UV SST System Suitability Testing (SST) UV->SST Validation ICH Q2(R2) Validation SST->Validation Report Final Method Protocol Validation->Report

HPLC Method Development and Validation Workflow for Quinazoline Derivatives.

Standardized Experimental Protocol

A robust method must be a self-validating system. The following protocol leverages gradient elution to focus the analyte at the column head before sweeping it off with high organic strength, effectively separating it from potential synthetic precursors or degradation products.

Chromatographic Conditions

In alignment with USP <621> allowable adjustments for method modernization[4][5], a Superficially Porous Particle (SPP) column is utilized to achieve UHPLC-like efficiency at standard HPLC pressures.

  • Column: C18, 100 mm × 4.6 mm, 2.7 µm (SPP)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Stabilizes retention times and reduces backpressure)

  • Injection Volume: 5 µL

  • Detection: UV/DAD at 254 nm (Reference: 360 nm)

Gradient Elution Program

Causality: Acetonitrile is chosen over methanol due to its lower viscosity and aprotic nature, which provides superior mass transfer and sharper peaks for halogenated aromatics.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Rationale
0.01.08020Analyte focusing at column head
2.01.08020Isocratic hold to elute polar voids
10.01.01090Linear ramp to elute lipophilic quinazoline
12.01.01090High-organic wash for strongly retained impurities
12.11.08020Rapid return to initial conditions
15.01.08020Column re-equilibration
Sample Preparation
  • Diluent Selection: 50:50 (v/v) Water:Acetonitrile. Note: Using 100% organic solvent as a diluent for an injection into a highly aqueous initial mobile phase (80% A) causes severe peak distortion (the "solvent effect"). Matching the diluent closer to the initial gradient conditions prevents this.

  • Standard Stock Solution: Accurately weigh 10 mg of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 mins), then make up to volume with Water (Concentration: 1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

According to USP <621>[6], an analytical method is only valid if the chromatographic system is proven suitable on the day of analysis. Inject the 100 µg/mL working standard six times consecutively.

SST ParameterUSP <621> Acceptance CriteriaMechanistic Significance
Retention Time %RSD ≤1.0% Verifies pump delivery and mobile phase consistency.
Peak Area %RSD ≤2.0% Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤1.5 Ensures active silanols are effectively suppressed by the acidic buffer.
Theoretical Plates ( N ) ≥5000 Validates column efficiency and proper packing integrity.

Method Validation Framework (ICH Q2(R2))

To demonstrate that the analytical procedure is "fit for its intended purpose," it must undergo rigorous validation according to the updated ICH Q2(R2) guidelines (adopted Nov 2023)[1][7].

Validation_Logic ATP Analytical Target Profile (ATP) Spec Specificity (Peak Purity) ATP->Spec Lin Linearity & Range ATP->Lin Acc Accuracy (% Recovery) ATP->Acc Prec Precision (Repeatability) ATP->Prec Rob Robustness (DoE Approach) ATP->Rob

ICH Q2(R2) Validation Logic ensuring analytical method reliability and compliance.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Subject analyte to forced degradation (acid, base, peroxide, heat, UV). Analyze via DAD peak purity tool.Purity Angle < Purity Threshold; Resolution ( Rs​ ) from nearest degradant > 1.5.
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2% of target response.
Accuracy Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery across all levels must fall between 98.0% and 102.0% .
Precision Repeatability: 6 replicate preparations of the 100% standard. Intermediate: Different analyst, different day.%RSD of peak areas ≤2.0% for both repeatability and intermediate precision.
LOD & LOQ Signal-to-Noise (S/N) ratio approach via serial dilution of the standard.LOD: S/N 3:1 LOQ: S/N 10:1 (with %RSD ≤5.0% ).
Robustness Deliberate, small variations in method parameters: Flow rate ( ±0.1 mL/min), Column Temp ( ±5 °C), % Organic ( ±2% ).SST criteria (Tailing ≤1.5 , %RSD ≤2.0% ) must still be met under all perturbed conditions.

Conclusion

The developed RP-HPLC method provides a highly specific, accurate, and robust framework for the quantification of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. By understanding the thermodynamic and chemical interactions between the lipophilic quinazoline core, the superficially porous C18 matrix, and the acidic mobile phase, scientists can ensure lifecycle method reliability and seamless regulatory submissions.

References

  • Validation of Analytical Procedures Q2(R2) | International Council for Harmonisation (ICH) | 1

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 | European Medicines Agency (EMA) | 7

  • 〈621〉CHROMATOGRAPHY | US Pharmacopeia (USP) |6

  • USP 621 Changes & Allowable Adjustments | Element Lab Solutions | 2

  • Chromatography Method Modernization per USP <621> Revisions | Agilent Technologies | 4

  • Chemical Properties: 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS 885277-69-0) | CymitQuimica | 3

  • <621> Chromatography Harmonized Standard | US Pharmacopeia (USP) | 5

Sources

Application

Application Note: Crystallization Techniques for 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline Purification

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS: 885277-69-0)[1] Introduction & Physicochemical Profiling The q...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS: 885277-69-0)[1]

Introduction & Physicochemical Profiling

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent receptor tyrosine kinase (RTK) inhibitors[2]. The specific intermediate, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline , is a critical building block for synthesizing advanced 4-anilinoquinazoline therapeutics.

However, purifying this intermediate presents a significant chemical engineering challenge. The C4-position of the quinazoline ring is highly electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. While this reactivity is desirable for downstream functionalization, it makes the compound highly unstable during traditional purification workflows. If exposed to protic solvents (e.g., ethanol, methanol, or water) at elevated temperatures, the C4-Cl bond undergoes rapid solvolysis, irreversibly degrading the target into the corresponding 4(3H)-quinazolinone derivative[4].

The Solvolysis Challenge (Mechanistic Insight)

To achieve >99% purity without inducing degradation, the crystallization protocol must operate under strictly anhydrous, aprotic conditions . The causality of this degradation is mapped in the pathway below, illustrating why standard alcoholic recrystallization methods must be entirely avoided.

G A 4-chloro-quinazoline Core C SNAr Reaction at C4 Position A->C B Protic Solvent / H2O (Heat) B->C D Degradation Product (Quinazolinone) C->D

Fig 1. SNAr degradation pathway of 4-chloroquinazolines in protic solvents.

Thermodynamic Data & Solvent Selection

Based on the solvolysis risk, solvent selection is restricted to inert, non-nucleophilic organic solvents. We evaluate solvents based on their thermodynamic capacity to dissolve the target compound at high temperatures while rejecting impurities upon cooling.

Table 1: Solvent Selection Matrix for 4-Chloroquinazoline Crystallization

Solvent SystemClassificationSolvolysis RiskSuitabilityMechanistic Rationale
Toluene Aprotic, Non-polarNoneOptimal High boiling point (110°C) allows a wide metastable zone. Completely inert to the C4-Cl bond.
Ethyl Acetate Aprotic, PolarNoneGood Excellent solubility at 50°C. Ideal as the primary solvent in anti-solvent workflows.
Heptane Aprotic, AliphaticNoneExcellent Highly non-polar; acts as a perfect anti-solvent to crash out the product without reacting.
Ethanol / MeOH Protic, PolarCritical Avoid Induces nucleophilic substitution (forming 4-ethoxy/methoxy ethers) at temperatures >40°C.
Water Protic, PolarCritical Avoid Causes rapid hydrolysis to the stable 4(3H)-quinazolinone derivative.

Experimental Methodologies

To accommodate varying impurity profiles and thermal stabilities of crude batches, two self-validating protocols have been developed.

Protocol A: Controlled Cooling Crystallization in Anhydrous Toluene

Best for: Highly impure batches requiring significant thermodynamic purification.

Causality Note: Toluene is selected because its broad thermal window prevents premature supersaturation, mitigating the risk of "oiling out" (liquid-liquid phase separation), which traps impurities in the crystal lattice.

  • Dissolution: Suspend crude 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline in anhydrous toluene (10 volumes relative to crude weight) in a jacketed reactor. Heat to 85°C under a continuous dry nitrogen sweep.

  • Clarification (Hot Filtration): Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter. Purpose: Removes insoluble palladium/copper catalyst residues from upstream cyclization steps.

  • Primary Cooling Ramp: Cool the filtrate at a strict linear rate of 0.5°C/min to 60°C.

  • Seeding: At 60°C, introduce 1% w/w of high-purity crystalline seeds. Hold the isothermal state for 30 minutes. Purpose: Seeding dictates the polymorphic form and prevents uncontrolled nucleation.

  • Secondary Cooling Ramp: Cool the resulting slurry at 0.25°C/min down to 5°C.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of cold (5°C), anhydrous heptane to displace residual toluene.

  • Drying: Transfer to a vacuum oven. Dry at 40°C (<50 mbar) until a constant weight is achieved.

G A 1. Dissolution Anhydrous Toluene (85°C) B 2. Hot Filtration Remove Catalyst Residues A->B C 3. Primary Cooling 0.5°C/min to 60°C B->C D 4. Seeding Add 1% w/w Pure Crystals C->D E 5. Secondary Cooling 0.25°C/min to 5°C D->E F 6. Isolation Vacuum Filtration & Heptane Wash E->F G 7. Vacuum Drying 40°C, <50 mbar F->G

Fig 2. Step-by-step workflow for anhydrous toluene cooling crystallization.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: Thermally sensitive batches where prolonged heating at 85°C is undesirable.

  • Dissolution: Dissolve the crude compound in anhydrous ethyl acetate (5 volumes) at 50°C under nitrogen.

  • Clarification: Perform hot filtration through a 0.45 µm PTFE filter into a clean receiving flask.

  • Anti-Solvent Addition: Maintain the filtrate at 45°C. Begin dropwise addition of anhydrous heptane (10 volumes) over a 2-hour period using a dosing pump. Purpose: Slow addition prevents localized supersaturation spikes, ensuring large, easily filterable crystals.

  • Aging: Cool the mixture to 20°C at 0.5°C/min and age the slurry under moderate agitation for 4 hours.

  • Isolation & Drying: Filter the crystals, wash with 2 volumes of heptane, and vacuum dry at 40°C (<50 mbar).

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the final product must be analyzed for purity and structural integrity.

Critical Analytical Warning (Artifactual Degradation): When preparing samples for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the sample must be dissolved in anhydrous acetonitrile. If the sample is dissolved in standard HPLC diluents containing methanol or water, the 4-chloroquinazoline will undergo solvolysis inside the autosampler vial prior to injection. This will yield a false-positive detection of quinazolinone impurities, invalidating the crystallization results.

  • Purity Assessment: RP-HPLC (C18 column, Acetonitrile/0.1% TFA in Water gradient). Ensure injection occurs immediately after sample preparation.

  • Moisture Analysis: Karl Fischer titration must confirm water content is <0.1% to guarantee long-term storage stability of the C4-Cl bond.

References

  • Frontiers in Chemistry. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline during storage

Document ID: TSS-QC-446-Rev1.0 Last Updated: April 7, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-QC-446-Rev1.0

Last Updated: April 7, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline to prevent its hydrolysis. This chlorinated quinazoline derivative is a valuable intermediate in medicinal chemistry and organic synthesis.[1] However, the C4-chloro substituent makes the quinazoline ring susceptible to nucleophilic aromatic substitution (SNAr), with water acting as a nucleophile. Understanding and mitigating this hydrolytic instability is critical for ensuring the compound's integrity, which is essential for reproducible experimental results and the synthesis of target molecules.

This document outlines the chemical principles behind the compound's instability and offers field-tested protocols and troubleshooting advice to maintain its purity and reactivity during storage.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Q1: Why is this compound sensitive to moisture?

A1: The core of the issue lies in the chemical reactivity of the 4-chloroquinazoline scaffold. The chlorine atom at the C4 position is a good leaving group, and the electron-withdrawing nature of the quinazoline ring system makes this position highly susceptible to nucleophilic attack. Water, although a weak nucleophile, can attack this electrophilic carbon, leading to a hydrolysis reaction that replaces the chloro group with a hydroxyl group. This process, known as nucleophilic aromatic substitution (SNAr), converts the starting material into the corresponding quinazolin-4-one derivative. This byproduct is often undesired and can complicate subsequent synthetic steps.

Q2: What is the primary degradation product I should be looking for?

A2: The primary degradation product is 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one. This occurs through the direct replacement of the C4 chlorine atom with a hydroxyl group from a water molecule.

Q3: What are the ideal short-term and long-term storage conditions?

A3: The fundamental principle for storing this compound is to rigorously exclude atmospheric moisture.

  • Short-Term (days to weeks): For routine lab use, store the solid compound in a tightly sealed vial, preferably with a PTFE-lined cap, inside a desiccator containing an active desiccant like anhydrous calcium sulfate (Drierite®) or molecular sieves.[2]

  • Long-Term (months to years): For archival purposes, the best practice is to store the compound under an inert atmosphere (argon or dry nitrogen). This can be achieved by placing the vial inside a larger, sealable container that has been flushed with inert gas, or by using a dedicated glovebox for storage.[3][4] Storing at reduced temperatures (-20°C) can further slow the rate of any potential hydrolysis.[2] However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[5]

Q4: I stored my compound in the freezer, but it still degraded. Why?

A4: This is a common issue. Storing at low temperatures reduces the kinetic rate of hydrolysis but does not eliminate the risk if moisture is present.[2] Degradation in a freezer typically occurs for two reasons:

  • Improper Sealing: The container was not hermetically sealed, allowing moisture from the freezer's atmosphere (which can have a high relative humidity) to slowly ingress over time.

  • Condensation: The container was removed from the freezer and opened while still cold. This causes ambient, moisture-rich air to come into contact with the cold surfaces of the container and the compound itself, leading to rapid condensation and subsequent hydrolysis.[4][5] Always allow the container to equilibrate to room temperature for at least 30-60 minutes before opening.

Q5: Can I store the compound in a solvent?

A5: Storing the compound in solution is generally not recommended due to the increased mobility of reactants. If necessary for an experimental workflow, use a fresh, anhydrous aprotic solvent (e.g., anhydrous toluene, THF, or dioxane). Ensure the solvent has been properly dried and is stored over molecular sieves. Never store it in protic solvents like methanol or ethanol, as these can also act as nucleophiles. A stability study in 0.2% DMSO has shown some quinazoline derivatives to be stable for up to 96 hours, but this should be verified for your specific compound.[6]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Observed Problem Probable Cause(s) Recommended Solution(s)
Reduced yield in subsequent reactions (e.g., amination). 1. Partial hydrolysis of the starting material to the less reactive quinazolin-4-one.1. Verify Purity: Before use, analyze a small sample of the starting material by HPLC or ¹H NMR to quantify the level of the hydrolyzed byproduct.[6] 2. Purify if Necessary: If significant hydrolysis (>5%) is detected, purify the bulk material by recrystallization or column chromatography using anhydrous solvents.
Appearance of a new, more polar spot on TLC analysis. 1. Formation of the more polar 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one.1. Co-spotting: Co-spot the material with a known standard of the starting material on the TLC plate to confirm a new impurity. 2. Implement Proper Storage: Immediately transfer the remaining material to a desiccator or inert atmosphere storage as described in the FAQs.[3][5]
Solid compound appears clumpy or has changed color. 1. Adsorption of atmospheric moisture, leading to localized hydrolysis on the surface of the solid.1. Dry Under Vacuum: Gently heat the material (e.g., 40-50°C) under high vacuum for several hours to remove adsorbed water. Note: This will not reverse hydrolysis that has already occurred. 2. Review Handling Procedures: Ensure spatulas and weighing vessels are dry. Minimize the time the container is open to the atmosphere.
Inconsistent analytical results (e.g., varying purity between aliquots). 1. Repeated opening and closing of the main stock bottle, introducing moisture with each use.1. Aliquot the Material: Upon receiving a new batch, divide it into smaller, single-use vials under an inert atmosphere (if possible).[3] This protects the integrity of the main stock.
Illustrative Data: Impact of Storage Conditions on Purity

The following table presents typical purity data for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline after 6 months of storage under different conditions.

Storage ConditionTemperatureAtmospherePurity (%)
Benchtop, screw-cap vial22°CAir85.2
Desiccator (Drierite®)22°CDry Air98.5
Freezer, Parafilm®-sealed vial-20°CAir94.1
Glovebox22°CNitrogen>99.5

Data is illustrative and intended for comparison purposes.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method to assess the purity of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline and detect the presence of its hydrolyzed byproduct.

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.

    • Start with a 50:50 mixture and ramp up to 95% acetonitrile over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile.

  • Analysis: The hydrolyzed product, being more polar, will typically have a shorter retention time than the parent compound.

Protocol 2: Best Practices for Weighing and Handling
  • Bring the sealed storage container to ambient temperature before opening.[5]

  • If possible, perform weighing and transfer operations inside a glovebox or under a stream of dry inert gas.[3][7]

  • If a glovebox is not available, minimize the time the stock bottle is open.

  • Use clean, dry spatulas and glassware.

  • Tightly reseal the container immediately after use. If the cap has a septum, consider wrapping the cap/neck junction with Parafilm® or PTFE tape for an extra barrier.

Visual Workflow and Diagrams

Hydrolysis Prevention Workflow

The following diagram illustrates the decision-making process for the proper storage and handling of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Hydrolysis_Prevention_Workflow cluster_storage Storage Decision cluster_handling Handling Protocol Start Compound Received UseDuration Storage Duration? Start->UseDuration ShortTerm Short-Term (<1 month) UseDuration->ShortTerm Short LongTerm Long-Term (>1 month) UseDuration->LongTerm Long StoreDesiccator Store in Desiccator (Tightly Sealed Vial) ShortTerm->StoreDesiccator StoreInert Store under Inert Gas (Glovebox or Sealed Ampoule) at -20°C LongTerm->StoreInert ReadyToUse Ready for Use StoreDesiccator->ReadyToUse StoreInert->ReadyToUse WarmUp Equilibrate to Room Temp (if frozen) ReadyToUse->WarmUp Weigh Weigh & Handle WarmUp->Weigh Glovebox In Glovebox Weigh->Glovebox Ideal Benchtop On Bench (Quickly!) Weigh->Benchtop Acceptable Reseal Tightly Reseal Container Glovebox->Reseal Benchtop->Reseal

Caption: Decision workflow for storage and handling.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds? r/chemistry. Available at: [Link]

  • Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

Welcome to the technical support guide for the synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This document is designed for researchers, scientists, and professionals in drug development, providing in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.

Overall Synthesis Pathway

The synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is typically achieved through a robust three-step process. This pathway begins with the condensation of 2-amino-5-methylbenzonitrile with 4-chlorobenzoyl chloride to form an amide intermediate, which then undergoes intramolecular cyclization to yield the quinazolinone core. The final step involves chlorination to produce the target compound.

G cluster_0 A 2-Amino-5-methylbenzonitrile C N-(2-cyano-4-methylphenyl)- 4-chlorobenzamide (Acyclic Intermediate) A->C Step 1: Acylation B 4-Chlorobenzoyl Chloride B->C Step 1: Acylation D 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one (Quinazolinone Intermediate) C->D Step 2: Cyclization E 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (Final Product) D->E Step 3: Chlorination (SOCl₂/DMF)

Caption: High-level workflow for the synthesis of the target quinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most direct route utilizes 2-amino-5-methylbenzonitrile[1] and 4-chlorobenzoyl chloride[2][3]. The former serves as the precursor for the aniline portion of the quinazoline ring, while the latter provides the C2-aryl substituent. Purity of these starting materials is critical for high yield.

Q2: Why is a three-step synthesis preferred over a one-pot reaction?

A stepwise approach allows for the isolation and purification of the quinazolinone intermediate, 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one. This is crucial because the conditions for cyclization and chlorination are vastly different. Attempting a one-pot synthesis often leads to a complex mixture of byproducts that are difficult to separate from the final product.[4][5]

Q3: What is the mechanistic role of DMF in the final chlorination step with thionyl chloride (SOCl₂)?

In the chlorination step, dimethylformamide (DMF) reacts with thionyl chloride to form the Vilsmeier-Haack reagent, an electrophilic chloro-amidinium salt, in situ. This reagent is much more reactive than SOCl₂ alone and efficiently converts the lactam (amide) group of the quinazolinone into a chloro-amidine, which readily yields the final 4-chloroquinazoline product upon aromatization.[6][7]

Q4: What are the primary safety concerns during this synthesis?

The reagents used in this synthesis require careful handling.

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): Both are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All reactions must be conducted in a well-ventilated fume hood with anhydrous conditions.[8]

  • 4-Chlorobenzoyl Chloride: This is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE).[2]

  • Workup: Quenching the chlorination reaction mixture must be done cautiously by slowly adding the reaction mixture to ice-water to manage the highly exothermic reaction.[6][7]

Troubleshooting Guide

Issue 1: Low Yield of 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one (Intermediate)

Q: My initial acylation and cyclization steps are resulting in a poor yield of the quinazolinone intermediate. What are the likely causes and solutions?

Low yield in the formation of the quinazolinone core is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Optimization Strategies:

  • Incomplete Acylation: The initial reaction between 2-amino-5-methylbenzonitrile and 4-chlorobenzoyl chloride may be incomplete.

    • Solution: Ensure a 1:1 molar ratio or a slight excess (1.1 eq) of the acyl chloride. The reaction is often run in the presence of a mild base like pyridine or triethylamine to scavenge the HCl byproduct, which can protonate the starting amine and render it unreactive.

  • Suboptimal Cyclization Conditions: The conversion of the N-acyl intermediate to the quinazolinone ring requires specific conditions to facilitate the intramolecular attack of the amide nitrogen onto the nitrile group.

    • Solution: The cyclization is often promoted by basic conditions, for example, using hydrogen peroxide in an alkaline medium (e.g., NaOH). This converts the nitrile to an amide, which then cyclizes. Alternatively, acid-catalyzed cyclization can be employed.[9] Temperature control is critical; excessively high temperatures can lead to degradation, while low temperatures may stall the reaction.[4]

  • Purity of Starting Materials: Impurities in either 2-amino-5-methylbenzonitrile or 4-chlorobenzoyl chloride can inhibit the reaction.

    • Solution: Use freshly purified starting materials. 4-chlorobenzoyl chloride can be purified by distillation. 2-amino-5-methylbenzonitrile can be recrystallized.[10]

  • Formation of Side Products: The primary side product is often the uncyclized N-(2-cyano-4-methylphenyl)-4-chlorobenzamide intermediate. Dimerization or polymerization can also occur under harsh conditions.[5]

    • Solution: Monitor the reaction closely with Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] If the acyclic intermediate is the main component, extending the reaction time or increasing the temperature for the cyclization step may be necessary.

G Start Low Yield of Quinazolinone Intermediate CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeAcylation Optimize Acylation (Step 1) Start->OptimizeAcylation OptimizeCyclization Optimize Cyclization (Step 2) Start->OptimizeCyclization AnalyzeByproducts Analyze Byproducts via TLC/LC-MS Start->AnalyzeByproducts PuritySol Solution: Recrystallize/Distill Starting Materials CheckPurity->PuritySol AcylationSol Solution: - Use 1.1 eq Acyl Chloride - Add Pyridine or Et₃N OptimizeAcylation->AcylationSol CyclizationSol Solution: - Screen catalysts (H₂O₂/NaOH) - Adjust Temp/Time OptimizeCyclization->CyclizationSol ByproductSol Action: - If acyclic intermediate, increase  cyclization time/temp - If degradation, use milder  conditions AnalyzeByproducts->ByproductSol

Caption: Troubleshooting workflow for low intermediate yield.

Issue 2: Incomplete Chlorination or Product Degradation

Q: The final chlorination step is either incomplete or yields a dark, impure product. How can I improve this critical step?

This is the most aggressive step of the synthesis and requires precise control to achieve a high yield of a clean product.

Possible Causes & Optimization Strategies:

  • Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) can degrade upon exposure to atmospheric moisture.

    • Solution: Use a fresh bottle or freshly distilled SOCl₂ for the reaction.[8] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Insufficient Reaction Driving Force: The reaction may stall if conditions are not vigorous enough.

    • Solution: The reaction is typically run at reflux in an excess of SOCl₂, which also serves as the solvent.[6] A catalytic amount of DMF (e.g., 0.1 eq) is crucial to accelerate the reaction.[6][7] Reaction times of 2-4 hours are common, but progress should be monitored by TLC.[6][8]

  • Product Degradation: Quinazolines can be sensitive to prolonged exposure to harsh acidic and high-temperature conditions, leading to charring or the formation of intractable tars.

    • Solution: Do not overheat or prolong the reflux time unnecessarily. Once TLC indicates the consumption of the starting material, proceed with the workup immediately. An alternative, sometimes milder, chlorinating agent is phosphorus oxychloride (POCl₃).[11]

  • Improper Workup: The workup procedure is critical for isolating a clean product.

    • Solution: After cooling, remove the excess SOCl₂ under reduced pressure. The residue should then be quenched by pouring it slowly and with vigorous stirring into a beaker of crushed ice or ice-cold water. This will precipitate the crude product. The solid can then be filtered, washed with cold water and a dilute sodium bicarbonate solution to neutralize residual acid, and then dried.[6]

  • Difficult Purification: The crude product may still contain minor impurities.

    • Solution: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexanes/ethyl acetate) is the most effective method for purifying the final product.[7] If recrystallization is insufficient, column chromatography on silica gel may be required.

Optimized Experimental Protocol

This protocol provides a generalized yet robust procedure. Optimization may be required based on specific laboratory conditions.

ParameterStep 1 & 2: Quinazolinone FormationStep 3: Chlorination
Key Reagents 2-amino-5-methylbenzonitrile, 4-chlorobenzoyl chloride, NaOH, H₂O₂2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one, SOCl₂, DMF
Solvent Dioxane/Water or similar polar solventThionyl Chloride (excess)
Temperature 80-100 °CReflux (~79 °C)
Reaction Time 4-8 hours2-4 hours
Key Control pH monitoring, gradual addition of reagentsAnhydrous conditions, inert atmosphere
Workup Acidification to precipitate productQuenching on ice, filtration

Step-by-Step Methodology:

Part A: Synthesis of 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one

  • In a round-bottom flask, dissolve 2-amino-5-methylbenzonitrile (1.0 eq) in a suitable solvent like dioxane.

  • Add 4-chlorobenzoyl chloride (1.1 eq) dropwise at room temperature. Stir for 2-3 hours.

  • To the resulting mixture, add an aqueous solution of sodium hydroxide (2-3 eq) followed by the slow, dropwise addition of hydrogen peroxide (30% solution, 2-3 eq), maintaining the temperature below 40°C.

  • Heat the mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction by TLC until the acyclic intermediate is consumed.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude quinazolinone intermediate.

Part B: Synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

  • In a dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the crude 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10 mL per gram of substrate).[6]

  • Add a catalytic amount of DMF (e.g., 0.1 mL per gram of substrate) dropwise to the stirring suspension.[6][7]

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (a common mobile phase is 3:1 hexanes:ethyl acetate).

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Remove the excess SOCl₂ under reduced pressure using a rotary evaporator (ensure appropriate trapping for acidic vapors).

  • Carefully and slowly add the resulting residue to a beaker of crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash with cold water, then with a cold 5% sodium bicarbonate solution, and finally with more cold water until the washings are neutral.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol or another suitable solvent. A successful synthesis following this protocol can yield the final product with a purity of >95% and in yields of 80-90% for the chlorination step.[6]

References

  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PrepChem.com. Synthesis of 4-chlorobenzoyl chloride.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • ChemicalBook. 4-Chlorobenzyl chloride synthesis.
  • Al-Tel, T. H., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • ChemicalBook. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
  • Google Patents.
  • PrepChem.com. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Haghighijoo, Z., et al. (2017).
  • Wang, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega.
  • GuideChem. CAS No. 5925-93-9 (2-Amino-5-methylbenzonitrile) Synthetic Routes.
  • Popin, E., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
  • Sigma-Aldrich. 2-Amino-5-methylbenzonitrile 97%.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline Amination

Welcome to the technical support center for the amination of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in this specific transformation. We will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms for the amination of 4-chloroquinazolines?

A1: The amination of 4-chloroquinazolines can proceed through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. The choice of conditions dictates the operative mechanism. SNAr is typically favored with electron-rich amines or under acidic conditions, while the Buchwald-Hartwig reaction is a more versatile method for a broader range of amines, including those that are less nucleophilic.[1][2]

Q2: Why is my amine not reacting with the 4-chloroquinazoline, even at elevated temperatures?

A2: Several factors could be at play. Electron-poor anilines, for instance, are often poor nucleophiles for this reaction and may require more forcing conditions or a switch to a catalytic approach.[3] Steric hindrance on either the amine or the quinazoline can also significantly slow down the reaction.[3] Additionally, the presence of moisture can be detrimental, and ensuring anhydrous conditions is crucial.

Q3: Can I use microwave irradiation to improve my low conversion rates?

A3: Yes, microwave-mediated synthesis can be a highly effective strategy to overcome low yields and long reaction times, particularly when dealing with less reactive amines.[3] This technique can rapidly heat the reaction mixture to the desired temperature, often leading to cleaner reactions and improved outcomes.[3]

Q4: Are there any known side reactions to be aware of?

A4: Besides incomplete conversion, potential side reactions include the formation of diarylamine byproducts in palladium-catalyzed reactions, especially with certain ligands.[4] In some cases, particularly with hydrazine-based nucleophiles, ring-transformation products can be observed under harsh conditions.[5] Careful monitoring and optimization of reaction conditions are key to minimizing these unwanted pathways.

Troubleshooting Guide: Low Conversion Rates

Low conversion in the amination of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is a common challenge. This guide provides a systematic approach to identifying and addressing the root cause.

Issue 1: Inefficient Nucleophilic Aromatic Substitution (SNAr)

If you are attempting a direct SNAr reaction and observing low conversion, consider the following:

Potential Causes & Solutions:

  • Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines may react sluggishly.

    • Solution: Increase the reaction temperature and/or prolong the reaction time.[3] For particularly challenging amines, consider switching to a Palladium-catalyzed Buchwald-Hartwig amination, which is generally more effective for a wider range of amines.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: Protic solvents like isopropanol or ethanol can facilitate the proton transfer steps involved in the SNAr mechanism.[7] Aprotic polar solvents like DMF or DMSO can also be effective.

  • Presence of a Base (or lack thereof): For reactions with amine hydrochlorides or when the amine is not a strong enough base to neutralize the HCl generated, an external base is necessary.

    • Solution: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.[7]

Experimental Protocol: Typical SNAr Amination

  • To a solution of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 equiv) in isopropanol, add the desired amine (1.1-1.5 equiv).

  • If the amine is an aniline, the reaction can often be run neat or with a catalytic amount of acid. For other amines, add triethylamine (1.5 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Issue 2: Ineffective Palladium-Catalyzed Buchwald-Hartwig Amination

For those employing a catalytic approach, low conversion often points to issues with the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Incorrect Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination.

    • Solution: A common and effective catalyst system for the amination of 4-chloroquinazolines is Pd₂(dba)₃ as the palladium source and Xantphos as the ligand.[1][2] Other bulky, electron-rich phosphine ligands can also be effective.[8]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility are important factors.

    • Solution: Sodium carbonate (Na₂CO₃) is a commonly used base for this transformation.[1][2] Stronger bases like sodium tert-butoxide (NaOtBu) can also be employed, but may lead to side reactions if not carefully controlled.

  • Catalyst Poisoning: The presence of impurities in the starting materials or solvent can deactivate the palladium catalyst.

    • Solution: Ensure all starting materials and the solvent are pure and anhydrous. Degassing the solvent prior to use can also be beneficial.

  • Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at room temperature, many require heating to achieve a reasonable reaction rate.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring the reaction progress.

Table 1: Recommended Buchwald-Hartwig Reaction Parameters

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) precursors.
Ligand Xantphos, BINAP, or other bulky phosphinesPromotes reductive elimination and stabilizes the active catalyst.[6]
Base Na₂CO₃ or Cs₂CO₃Moderately strong bases that are effective in this transformation.
Solvent Toluene, Dioxane, or DMFAnhydrous, non-protic solvents are preferred.
Temperature 80 - 120 °CProvides sufficient energy to overcome the activation barrier.

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

To aid in diagnosing the cause of low conversion, the following decision tree can be utilized.

Troubleshooting_Workflow Troubleshooting Low Conversion in Quinazoline Amination start Low Conversion Observed reaction_type Which amination method was used? start->reaction_type snar S(N)Ar reaction_type->snar S(N)Ar buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald-Hartwig snar_q1 Is the amine electron-poor or sterically hindered? snar->snar_q1 buchwald_q1 Is the catalyst system appropriate? (Pd source/ligand) buchwald->buchwald_q1 snar_a1_yes Increase temperature/time or switch to Buchwald-Hartwig. snar_q1->snar_a1_yes Yes snar_a1_no Check solvent and base. snar_q1->snar_a1_no No buchwald_a1_yes Check base, solvent, and temperature. buchwald_q1->buchwald_a1_yes Yes buchwald_a1_no Use Pd2(dba)3/Xantphos or similar. buchwald_q1->buchwald_a1_no No buchwald_q2 Are conditions anhydrous and degassed? buchwald_a1_yes->buchwald_q2 buchwald_a2_yes Optimize temperature. buchwald_q2->buchwald_a2_yes Yes buchwald_a2_no Ensure dry solvent and inert atmosphere. buchwald_q2->buchwald_a2_no No

Sources

Optimization

Removing impurities from 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline without column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-chloro-2-(4-chlorophenyl)-6-methylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline .

This compound is a critical electrophilic intermediate in the synthesis of kinase inhibitors (e.g., EGFR/VEGFR inhibitors) [1]. However, its purification is notoriously difficult because the C4-position is highly susceptible to nucleophilic attack. This guide provides field-proven, self-validating protocols to purify this intermediate without the use of column chromatography, thereby preserving your yield and compound integrity [2].

Part 1: The Causality of Degradation (Why Avoid Chromatography?)

Standard purification techniques often fail for 4-chloroquinazolines. The C4 position of the quinazoline ring is highly electron-deficient. When exposed to silica gel (SiO₂), the acidic silanol groups activate the quinazoline nitrogens via hydrogen bonding. Subsequently, adsorbed water on the silica acts as a nucleophile, attacking the C4 position and cleaving the C-Cl bond. This irreversible hydrolysis reverts your product back to the thermodynamically stable 4-quinazolinone starting material.

HydrolysisPathway Chloro 4-Chloroquinazoline (Active Electrophile) Silica Silica Gel / H2O (Nucleophilic Attack) Chloro->Silica Adsorption Intermediate Tetrahedral Intermediate Silica->Intermediate Hydrolysis Quinazolinone 4-Quinazolinone (Degradation Product) Intermediate->Quinazolinone -HCl

Silica-catalyzed hydrolysis pathway of 4-chloroquinazolines to 4-quinazolinones.

Part 2: Troubleshooting & FAQs

Q1: I just finished my chlorination reaction with POCl₃. How do I remove the excess reagent without an aqueous quench? A1: Do not use an aqueous workup, as the exothermic quenching of POCl₃ generates HCl and heat, severely accelerating the hydrolysis of your product. Instead, utilize azeotropic distillation . POCl₃ forms a low-boiling azeotrope with anhydrous toluene. By concentrating your crude mixture under reduced pressure and co-evaporating it twice with anhydrous toluene, you completely strip the chlorinating agent while maintaining strictly anhydrous conditions.

Q2: My crude 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is a dark, sticky solid. What is the best solvent for trituration? A2: Use cold, anhydrous diisopropyl ether (DIPE) or hexanes . The 4-chlorophenyl and 6-methyl substituents make your target molecule highly crystalline but poorly soluble in cold aliphatic or ethereal solvents. Triturating the crude mass in cold DIPE will dissolve the dark, non-polar polymeric byproducts and residual phosphorus species, leaving your target compound as a filterable solid.

Q3: Can I use ethanol or methanol to recrystallize my product to analytical purity? A3: Absolutely not. Alcohols are nucleophilic. Heating 4-chloroquinazolines in ethanol or methanol will induce a rapid Nucleophilic Aromatic Substitution ( SN​Ar ), converting your product into a 4-ethoxy or 4-methoxyquinazoline [3]. You must use polar aprotic solvents such as anhydrous acetonitrile (MeCN) or an ethyl acetate/hexane gradient.

Q4: What if my NMR shows 10% unreacted 4-quinazolinone starting material? A4: 4-Quinazolinones have exceptionally low solubility in organic solvents due to strong intermolecular hydrogen bonding (lactam-lactim tautomerism). You can perform a hot filtration . Dissolve the mixture in refluxing anhydrous acetonitrile; the 4-chloroquinazoline will dissolve, while the unreacted 4-quinazolinone will largely remain suspended. Filter the hot solution quickly to remove the starting material before cooling to crystallize your product.

Part 3: Experimental Protocols

The following self-validating workflow ensures high purity while bypassing silica gel.

PurificationWorkflow Crude Crude 4-Chloroquinazoline (Contains POCl3) Evap Azeotropic Evaporation (Anhydrous Toluene) Crude->Evap Trituration Trituration (Cold DIPE) Evap->Trituration Decision Purity > 95%? Trituration->Decision Success Proceed to SNAr (Pure Product) Decision->Success Yes Recryst Recrystallization (Anhydrous MeCN) Decision->Recryst No Recryst->Success

Workflow for chromatography-free purification of 4-chloroquinazolines.

Protocol A: Azeotropic Distillation & Anhydrous Trituration

Purpose: Rapid removal of POCl₃ and non-polar impurities.

  • Concentration: Transfer the completed POCl₃ reaction mixture to a rotary evaporator. Remove the bulk of the POCl₃ under reduced pressure (bath temperature < 45 °C).

  • Azeotrope: Add anhydrous toluene (3 mL per gram of crude material) to the flask. Concentrate under reduced pressure until dry. Repeat this step two more times to ensure complete removal of phosphorus residues.

  • Cooling: Transfer the flask to an ice bath (0 °C) and purge with dry nitrogen.

  • Trituration: Add cold, anhydrous diisopropyl ether (DIPE) (5 mL per gram of crude). Stir vigorously for 20 minutes. The product will precipitate as a fine powder.

  • Isolation: Filter the suspension rapidly through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with a minimal amount (1-2 mL) of ice-cold DIPE.

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ overnight.

Protocol B: Controlled Recrystallization (For Analytical Purity)

Purpose: Removal of trace unreacted quinazolinone and regioisomers.

  • Dissolution: Place the triturated solid from Protocol A into a dry, round-bottom flask equipped with a reflux condenser and flushed with argon.

  • Heating: Add a minimal volume of anhydrous acetonitrile (MeCN). Heat the suspension to reflux (approx. 82 °C) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates remain (indicating unreacted 4-quinazolinone), rapidly filter the hot solution through a pre-warmed celite pad.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once crystals begin to form, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize the yield.

  • Collection: Collect the crystalline 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline via vacuum filtration, wash with 1 mL of ice-cold MeCN, and dry under high vacuum.

Part 4: Quantitative Data Summarization

The table below summarizes the expected outcomes of the methodologies described, allowing you to select the optimal strategy based on your required purity and scale [1][2].

Purification StrategyTypical Yield Recovery (%)Purity Achieved (%)ScalabilityProcess Time (hrs)Primary Impurity Removed
Toluene Azeotrope + DIPE Trituration 85–9592–96High1.5Residual POCl₃, non-polar organics
Recrystallization (Anhydrous MeCN) 70–80>98High4.0Unreacted quinazolinone, trace isomers
Rapid Cold Biphasic Extraction (DCM/NaHCO₃) 75–8590–95Medium2.0Acidic byproducts, phosphorus salts

References

  • Title: Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline Source: Benchchem URL
  • Title: Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
Optimization

Preventing degradation of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline in aqueous media

Welcome to the dedicated support center for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in aqueous media. Our goal is to equip you with the knowledge to anticipate and prevent its degradation, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Core Instability

The 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline molecule possesses a quinazoline scaffold, which is generally stable; however, the presence of a chloro-substituent at the 4-position introduces a significant susceptibility to nucleophilic substitution, particularly hydrolysis in aqueous environments.[1][2][3] This reactivity is a critical factor to consider in experimental design, formulation, and storage. Most quinazoline derivatives are stable in cold acidic or basic solutions, but degradation can occur at elevated temperatures.[4][5] This guide will walk you through the mechanisms of degradation and provide actionable strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar peak in my HPLC analysis after dissolving the compound in an aqueous buffer. What is likely happening?

A1: The appearance of a more polar peak is a classic indicator of hydrolysis. The chloro group at the 4-position of the quinazoline ring is a good leaving group and is susceptible to nucleophilic attack by water. This reaction substitutes the chlorine atom with a hydroxyl group, forming the corresponding 4-hydroxyquinazoline or its tautomer, a quinazolin-4-one. This product is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

Q2: At what pH is 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline most stable in an aqueous solution?

A2: While quinazolines are generally stable in cold dilute acid and alkaline solutions[4], the rate of hydrolysis of the 4-chloro substituent can be pH-dependent. Typically, hydrolysis is accelerated at both highly acidic and highly alkaline pH. It is advisable to conduct a pH-stability profile for your specific experimental conditions. As a starting point, aim for a neutral to slightly acidic pH range (pH 5-7) and maintain low temperatures.

Q3: Can I use heat to dissolve the compound in my aqueous buffer?

A3: It is strongly advised to avoid heating solutions of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. Elevated temperatures will significantly accelerate the rate of hydrolysis.[4][5] If you are facing solubility issues, consider using a co-solvent system or alternative formulation strategies as discussed in the troubleshooting guide below.

Q4: How does the choice of buffer salt affect the stability of the compound?

A4: Certain buffer salts can participate in the degradation of your compound. For instance, buffers containing nucleophilic species (e.g., phosphate, citrate) could potentially accelerate the substitution reaction at the 4-position. It is recommended to use buffers with non-nucleophilic counter-ions where possible.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC Hydrolysis of the 4-chloro group.- Prepare solutions fresh and use immediately.- Maintain solutions at low temperatures (2-8 °C).- Adjust the pH to a neutral or slightly acidic range.- Minimize the amount of water in the solvent system if experimentally permissible.
Poor solubility in aqueous media The compound is likely hydrophobic.- Utilize a co-solvent system. Start with a stock solution in an organic solvent like DMSO or ethanol and then dilute into the aqueous buffer.[6]- Explore formulation strategies such as nanosuspensions or amorphous solid dispersions to enhance solubility.[7]
Precipitation of the compound over time The compound may be aggregating or falling out of solution.- Ensure the final concentration is below the aqueous solubility limit.- Consider the use of stabilizers or surfactants if appropriate for your experimental system.[7]
Inconsistent results between experiments Variability in the preparation and handling of the compound solution.- Standardize the protocol for solution preparation, including solvent composition, pH, and temperature.- Always use freshly prepared solutions for critical experiments.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol is designed to minimize the hydrolytic degradation of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline for in-vitro experiments.

  • Prepare a Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] This minimizes contact with water during initial dissolution.

  • Select an Appropriate Buffer: Choose a buffer with non-nucleophilic components, such as MES or HEPES, and adjust to a pH between 5.0 and 7.0.

  • Chill the Buffer: Cool the aqueous buffer to 2-8 °C on an ice bath.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into the chilled aqueous buffer to reach the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the degradation of the parent compound and the formation of its hydrolytic product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the absorbance maximum of the compound (likely in the 254-320 nm range).[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizing Degradation and Workflow

Diagram 1: Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation of the parent compound.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of the compound.

References

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 245-249. Retrieved from [Link]

  • Gu, H., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(23), 8329-8339. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). Retrieved from [Link]

  • de la Fuente, A. S., et al. (2018). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Revista de Chimie, 69(1), 133-137. Retrieved from [Link]

  • American Chemical Society. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1976, 2289-2293. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Scale-Up Challenges in the Synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This resource is designed for researchers, chemists, and process development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This resource is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory synthesis and large-scale production. Our goal is to equip you with the scientific rationale and practical solutions needed to ensure a robust, efficient, and safe manufacturing process.

Core Synthesis Pathway: An Overview

The most common and scalable synthesis of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline is a two-step process. It begins with the condensation and cyclization of 2-amino-5-methylbenzoic acid with 4-chlorobenzoyl chloride to form the quinazolinone intermediate, 2-(4-chlorophenyl)-6-methylquinazolin-4(3H)-one. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.[1][2][3]

The entire workflow can be visualized as follows:

cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification A 2-Amino-5-methylbenzoic Acid C Condensation & Cyclization A->C B 4-Chlorobenzoyl Chloride B->C D 2-(4-chlorophenyl)-6- methylquinazolin-4(3H)-one C->D Pyridine or other base F Chlorination Reaction D->F E Chlorinating Agent (e.g., POCl₃, SOCl₂) E->F G 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline F->G Reflux, often with DMF catalyst H Quenching on Ice/Water G->H I Extraction H->I J Recrystallization I->J K Pure Final Product J->K

Caption: General two-step synthesis workflow for the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during synthesis and scale-up.

Category 1: Reaction Inefficiency and Low Yield

Question 1: My overall yield is disappointingly low. What are the most common causes and how can I improve it?

Low overall yield in a multi-step synthesis is a frequent challenge, often resulting from cumulative losses at each stage.[4] A systematic evaluation of your process is the most effective approach.

Potential Causes & Solutions:

  • Incomplete Reactions: One of the primary culprits for low yield is a reaction that has not proceeded to completion.[5]

    • Step 1 (Quinazolinone Formation): The initial condensation can be sluggish. Ensure your starting materials are pure and dry. The use of a suitable base like pyridine is crucial for scavenging the HCl generated, driving the reaction forward.[6] Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Step 2 (Chlorination): This step requires stringent anhydrous conditions. Any moisture will rapidly decompose the POCl₃ or SOCl₂, reducing its effectiveness and generating side products. Ensure your quinazolinone intermediate is thoroughly dried before this step.

  • Sub-optimal Temperature Control:

    • Too Low: Insufficient temperature can lead to an incomplete or stalled reaction.[7] The chlorination step, in particular, often requires refluxing to proceed efficiently.[1][3]

    • Too High: Excessive heat, especially during the quinazolinone formation, can lead to the formation of insoluble polymeric byproducts and degradation, which complicates purification and reduces yield.[8]

  • Losses During Work-up and Purification: Significant product loss can occur during isolation.[5][9]

    • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted after quenching the chlorination reaction to prevent your product from remaining as a salt in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.

    • Recrystallization: While excellent for purification, using too much solvent or a solvent in which your product is highly soluble even when cold will lead to substantial losses in the mother liquor.[10] Perform small-scale solvent screening to find an optimal system (e.g., ethanol/water, ethyl acetate/hexane) where the product has high solubility when hot and low solubility when cold.

Start Low Overall Yield Detected Check_Reaction1 Analyze Step 1 Completion (TLC/HPLC) Start->Check_Reaction1 Incomplete1 Incomplete Quinazolinone Formation? Check_Reaction1->Incomplete1 Check_Reaction2 Analyze Step 2 Completion (TLC/HPLC) Incomplete2 Incomplete Chlorination? Check_Reaction2->Incomplete2 Check_Workup Evaluate Work-up & Purification Losses Loss_Workup Significant Loss During Isolation? Check_Workup->Loss_Workup Incomplete1->Check_Reaction2 No Sol_Incomplete1 Optimize Step 1: - Check reagent purity - Ensure anhydrous conditions - Increase reaction time/temp Incomplete1->Sol_Incomplete1 Yes Incomplete2->Check_Workup No Sol_Incomplete2 Optimize Step 2: - Dry intermediate thoroughly - Use fresh POCl₃/SOCl₂ - Check reflux temperature Incomplete2->Sol_Incomplete2 Yes Sol_Workup Optimize Isolation: - Adjust pH during extraction - Perform multiple extractions - Optimize recrystallization solvent Loss_Workup->Sol_Workup Yes End Yield Improved Loss_Workup->End No Sol_Incomplete1->End Sol_Incomplete2->End Sol_Workup->End

Caption: Troubleshooting workflow for diagnosing the cause of low yield.

Category 2: Purity and Impurity Profile

Question 2: My final product is contaminated with the starting quinazolinone. How can I improve the chlorination and subsequent purification?

This is a classic sign of an incomplete chlorination reaction. The unreacted quinazolinone has very different polarity from the chlorinated product, but can sometimes be challenging to remove completely.

Root Cause Analysis:

  • Mechanism of Chlorination: The reaction of a quinazolinone with POCl₃ is not a simple substitution. It proceeds through one or more phosphorylated intermediates.[11][12] The conversion of these intermediates to the final chloroquinazoline is the key step, which requires sufficient thermal energy (typically 70-90 °C).[11][12]

  • Insufficient Reagent or Catalyst: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[11][12] In practice, and especially on a larger scale, POCl₃ is often used as the solvent to ensure a sufficient excess. If using a co-solvent like toluene, ensure the stoichiometry is correct. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is common as it forms the Vilsmeier reagent in situ, which facilitates the reaction.[1][3]

Solutions:

  • Reaction Conditions:

    • Ensure Anhydrous State: Re-emphasizing this point is critical. Dry the quinazolinone intermediate under vacuum at an elevated temperature before use.

    • Temperature and Duration: Ensure the reaction mixture reaches and maintains a vigorous reflux. Monitor the reaction by TLC/HPLC. If the reaction stalls, a longer reflux time may be necessary.

    • Reagent Quality: Use a fresh, unopened bottle of POCl₃ or SOCl₂. These reagents are highly reactive with atmospheric moisture and can degrade over time.

  • Purification Strategies:

    • Optimized Recrystallization: This is the most effective method. Since the starting material is significantly more polar (due to the N-H and C=O bonds) than the product, a solvent system that exploits this difference is ideal. An ethanol/water or isopropanol system often works well, as the quinazolinone may be less soluble.

    • Column Chromatography: If recrystallization fails, flash column chromatography is a reliable option. The separation is typically straightforward on silica gel using a hexane/ethyl acetate gradient.[13]

Question 3: The product is a dark, tarry material instead of the expected solid. What's causing this?

Tar formation is a common issue in syntheses that involve strong acids and high temperatures, like the Skraup synthesis for quinolines, and similar principles apply here.[14]

Potential Causes & Solutions:

  • Excessive Heat/Decomposition: Overheating the reaction mixture, particularly during the chlorination step, can lead to decomposition and polymerization. Use an oil bath with a temperature controller to maintain a steady reflux and avoid localized overheating from a heating mantle.

  • Impure Starting Materials: Impurities in the initial 2-amino-5-methylbenzoic acid can lead to side reactions that generate colored byproducts throughout the synthesis.[5] Ensure the purity of your starting materials by checking their melting point or running an NMR spectrum.

  • Aggressive Quenching: Adding the hot reaction mixture too quickly to ice/water can cause a violent, exothermic quench that can degrade the product. The best practice is to first cool the reaction mixture to room temperature and then pour it slowly and with vigorous stirring onto a mixture of crushed ice and water.[1]

Category 3: Scale-Up Specific Challenges

Question 4: The chlorination step with POCl₃ is highly exothermic and difficult to control at a larger scale. What are the best practices for managing this?

Thermal management is a critical safety and process control consideration during scale-up.[14][15]

Best Practices for Scale-Up:

  • Reverse Addition: Instead of adding the quinazolinone to a large volume of POCl₃, consider adding the POCl₃ dropwise to a suspension of the quinazolinone in a suitable high-boiling solvent (e.g., toluene). This allows for much better control over the reaction rate and temperature.

  • Temperature Monitoring: Use a multi-neck flask with a thermometer or thermocouple that is submerged in the reaction mixture, not just the heating bath. This gives you an accurate reading of the internal temperature.

  • Efficient Cooling: Have an ice bath on standby. For larger-scale reactions (multi-liter), a reactor with a cooling jacket is essential.

  • Controlled Addition Rate: Use an addition funnel to add the reagent at a rate that allows the cooling system to dissipate the heat generated, maintaining the desired internal temperature. The reaction of quinazolones with POCl₃ can be staged; an initial phosphorylation occurs at lower temperatures (<25 °C), followed by the conversion to the chloro-product upon heating.[11][12] On a large scale, controlling the initial addition at a lower temperature before heating to reflux can significantly improve safety and control.

Table 1: Comparison of Chlorinating Agents for Scale-Up

ReagentProsConsSafety Considerations
POCl₃ (Phosphorus Oxychloride) Highly effective, well-documented.[11][12][16]Highly corrosive, reacts violently with water, generates phosphoric acid waste.Must be handled in a fume hood with appropriate PPE. Quenching is highly exothermic.
SOCl₂ (Thionyl Chloride) Also effective, gaseous byproducts (SO₂, HCl) are easily removed.[1][3]Highly corrosive, toxic fumes, reacts violently with water.Requires a gas trap (scrubber) to neutralize HCl and SO₂ gas.
SO₂Cl₂ (Sulfuryl Chloride) Can be used for chlorination under milder conditions in some cases.[17]Reactivity can be different; may lead to aromatic ring chlorination on electron-rich systems.Corrosive and moisture-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with phosphorus oxychloride (POCl₃)? A: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a compatible quenching agent (like sodium bicarbonate solution for spills) is nearby. The work-up procedure, which involves quenching with ice water, is highly exothermic and must be done slowly and carefully.[16]

Q2: What are the best analytical methods for monitoring this synthesis? A:

  • TLC (Thin Layer Chromatography): An indispensable tool for rapid, qualitative monitoring of reaction progress. Use a mobile phase like 7:3 Hexane:Ethyl Acetate. The product will be significantly less polar than the quinazolinone starting material.

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on reaction conversion and purity. A C18 reverse-phase column with a water/acetonitrile gradient is a typical starting point.

  • NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the intermediate and final product. ¹H NMR will show characteristic shifts in the aromatic protons upon chlorination.

  • MS (Mass Spectrometry): Confirms the molecular weight of the product and can help identify byproducts.

Q3: My final product is unstable and decomposes upon storage. What are the recommended storage conditions? A: Chlorinated heterocyclic compounds can be sensitive to light and moisture.[10] The 4-chloro substituent on the quinazoline ring is an activated leaving group. To ensure long-term stability, store the purified, dry product in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).[10]

References

  • Arnott, E. A., & Scammells, P. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Al-Obaidi, A., & Al-Shammari, A. M. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Oriental Journal of Chemistry, 26(1), 135.
  • SIHM. (n.d.). Multi Synthesis Problems Organic Chemistry. SIHM.[Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA.[Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Semantic Scholar.[Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1323.
  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate.[Link]

  • Beilstein Journal of Organic Chemistry. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2496-2503.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Quora.[Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com.[Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.[Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.[Link]

  • ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.[Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.[Link]

  • Sciencemadness.org. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist? Sciencemadness Discussion Board.[Link]

  • ResearchGate. (n.d.). A Mild and Efficient Method for Aromatic Chlorination of Electron-Rich Arylalkyl Amines. ResearchGate.[Link]

  • National Institutes of Health. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC.[Link]

  • National Institutes of Health. (2021). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC.[Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100781.
  • Al-Azhar University. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Al-Azhar University.[Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.[Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Engineering Research, 114, 148-151.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline Coupling Reactions

Welcome to the technical support center dedicated to the functionalization of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the functionalization of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing palladium-catalyzed cross-coupling reactions. The 4-chloroquinazoline scaffold is a valuable building block in medicinal chemistry, but its successful coupling presents unique challenges, primarily due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the quinazoline nitrogen. This document provides expert guidance to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of coupling reactions with 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Category 1: Reaction Initiation and Catalyst Activity

Q1: My reaction shows little to no conversion of the starting material. What are the most likely causes?

A1: Failure to initiate a cross-coupling reaction with a chloroquinazoline substrate often points to issues with catalyst activity or suboptimal conditions. The primary culprits are:

  • Catalyst Poisoning: The lone pair of electrons on the quinazoline ring's nitrogen atoms can coordinate to the palladium center, forming inactive species and effectively poisoning the catalyst.[1] This is a common problem with nitrogen-containing heteroaryl substrates.[2] The solution is often to employ bulky phosphine ligands that sterically shield the palladium, preventing this unwanted coordination.[1]

  • Inefficient Pre-catalyst Activation: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[3][4] If this reduction is inefficient, the reaction will not start. Consider using a direct Pd(0) source like Pd₂(dba)₃ or ensuring your conditions (e.g., choice of phosphine ligand or base) facilitate this reduction.[1][5]

  • Poor Reagent or Solvent Quality: Trace amounts of water or oxygen can deactivate the sensitive Pd(0) catalyst and/or phosphine ligands.[3] It is crucial to use anhydrous, degassed solvents and high-purity reagents. Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]

  • Unsuitable Ligand Choice: The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-limiting step and is particularly challenging due to the strong C-Cl bond.[3][6] This step requires highly active catalysts, typically formed with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][3]

Q2: My reaction mixture turned black and the reaction stalled. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an agglomerated, inactive form of palladium metal.[3][7] This indicates that the active catalytic species is not stable under the reaction conditions. Key causes include:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[1] While higher temperatures are often needed for activating aryl chlorides, an excessive temperature can be detrimental. Try to find a balance or screen for a more thermally stable catalyst system.

  • Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center, leading to the aggregation of unprotected palladium atoms.[3] This can be more common with certain monodentate phosphines. Ensuring a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) can help mitigate this.

  • Oxidation: Residual oxygen in the reaction mixture can oxidize the active Pd(0) catalyst, leading to its deactivation and eventual precipitation.[3] Rigorous degassing of solvents and the reaction vessel is critical.

Category 2: Optimizing Catalyst Load and System Components

Q3: What is a good starting point for catalyst loading, and how low can I realistically go?

A3: For a challenging substrate like an aryl chloride, a higher initial catalyst loading is often necessary to ensure the reaction proceeds.

  • Initial Screening: A typical starting point is 1-5 mol% of the palladium pre-catalyst.[8] For difficult couplings, starting at 2-3 mol% is reasonable.

  • Optimization: Once consistent product formation is achieved, you can begin to systematically lower the catalyst loading in subsequent runs (e.g., to 1 mol%, 0.5 mol%, etc.) to find the minimum required amount for efficient conversion.[9][10] Industrial processes often aim for ppm levels of palladium, but this requires extensive optimization.[11][12]

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium is also critical. For monodentate ligands (e.g., XPhos), a ratio of 1:1 to 2:1 is common. For bidentate ligands (e.g., Xantphos), a 1:1 to 1.2:1 ratio is typically sufficient.

Q4: How do I select the best Palladium source, ligand, and base for my 4-chloroquinazoline coupling?

A4: The selection of these components is highly interdependent and often requires systematic screening.

  • Palladium Source:

    • Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are air-stable and common but require in situ reduction.[3]

    • Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are directly active but can be more sensitive to air and moisture.[1]

    • Pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often preferred as they are air-stable Pd(II) complexes that reliably and rapidly form the active Pd(0) species under basic conditions.[13][14]

  • Ligand Selection: Due to the electron-deficient nature of the quinazoline ring and the inertness of the C-Cl bond, bulky and electron-rich phosphine ligands are essential.

    • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are considered the state-of-the-art for coupling aryl chlorides.[2][3]

    • N-Heterocyclic Carbenes (NHCs) can also be effective ligands, particularly for promoting C4 selectivity in pyrimidine systems.[15]

  • Base Selection: The base plays a crucial role in both the catalytic cycle (e.g., transmetalation in Suzuki coupling) and catalyst activation.[3][16]

    • Strong, non-coordinating bases like NaOtBu or KOtBu are highly effective for Buchwald-Hartwig aminations.[13][17] However, they may not be suitable for substrates with base-sensitive functional groups.

    • Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used for Suzuki couplings.[2][7] They offer broader functional group tolerance. Cs₂CO₃ is often a good choice due to its good solubility in many organic solvents.[13]

Category 3: Side Reactions and Purification

Q5: I'm observing a significant byproduct that appears to be my starting material without the chlorine. What is this and how can I stop it?

A5: This is a classic case of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom.[8] This side reaction consumes your starting material and reduces the overall yield. It typically occurs when a hydride source is present, which can be generated from solvents (like THF or alcohols), the amine coupling partner, or other additives.[8]

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.

  • Solvent Choice: Avoid solvents that can act as hydride donors if possible. Toluene and dioxane are often preferred.[17]

  • Reagent Purity: Ensure the purity of all starting materials to avoid unwanted side reactions.

Q6: In my Suzuki coupling, I see a byproduct corresponding to the dimer of my boronic acid. How can I minimize this?

A6: This side reaction is known as homocoupling . It is the self-coupling of the boronic acid to form a biaryl byproduct and is often exacerbated by the presence of oxygen.[2]

Mitigation Strategies:

  • Thorough Degassing: Ensure the reaction mixture is completely free of oxygen.

  • Stoichiometry Control: Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[15]

  • Use Boronic Esters: Boronic acids can be unstable and prone to protodeboronation (replacement of the B(OH)₂ group with H).[2] Using more stable boronic esters, such as pinacol esters, can often improve yields and reduce side reactions.[8]

Troubleshooting Workflow for Low Yield

When encountering low yields, a systematic approach to identify the root cause is essential. The following workflow can guide your optimization process.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield (<50%) Observed check_catalyst 1. Catalyst System Check start->check_catalyst catalyst_active Is the catalyst active? (No Pd Black, Pre-catalyst used) check_catalyst->catalyst_active check_conditions 2. Reaction Conditions Check degassed Was the reaction properly degassed? check_conditions->degassed check_reagents 3. Reagent Quality Check sm_purity Are starting materials pure? check_reagents->sm_purity optimize Systematic Re-optimization catalyst_active->optimize No (Screen Pd source, use pre-catalyst) ligand_choice Is the ligand appropriate for Ar-Cl? (e.g., Bulky Biarylphosphine) catalyst_active->ligand_choice Yes ligand_choice->optimize No (Switch to XPhos, SPhos, etc.) ratio_choice Is the Pd:Ligand ratio correct? (e.g., 1:1.2 to 1:2) ligand_choice->ratio_choice Yes ratio_choice->check_conditions Yes ratio_choice->optimize No (Adjust stoichiometry) degassed->optimize No (Improve inert atmosphere technique) solvent_choice Is the solvent anhydrous & appropriate? (e.g., Toluene, Dioxane) degassed->solvent_choice Yes solvent_choice->optimize No (Screen solvents, use anhydrous) base_choice Is the base suitable? (Strength & Solubility) solvent_choice->base_choice Yes base_choice->optimize No (Screen bases, e.g., K3PO4, Cs2CO3) temp_choice Is the temperature optimal? (Not too high/low) base_choice->temp_choice Yes temp_choice->check_reagents Yes temp_choice->optimize No (Screen temperature range, e.g., 80-110°C) sm_purity->optimize No (Re-purify starting materials) side_reactions Side reactions observed? (Hydrodehalogenation, etc.) sm_purity->side_reactions Yes side_reactions->optimize No, all checks passed side_reactions->optimize Yes (Address specific side reaction, e.g., use boronic ester) Suzuki_Cycle pd0 LnP-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex LnP-Pd(II)(Ar¹)(X) ox_add->pd_complex + Ar¹-X transmetal Transmetalation pd_complex->transmetal pd_biaryl LnP-Pd(II)(Ar¹)(Ar²) transmetal->pd_biaryl + Ar²-B(OR)₂⁻ red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regenerated product Ar¹-Ar² (Product) red_elim->product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Substituted 4-Chloroquinazolines: 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline vs. 4-chloroquinazoline

This guide provides an in-depth comparative analysis of the chemical reactivity of two key quinazoline scaffolds: the substituted 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline and the parent 4-chloroquinazoline. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two key quinazoline scaffolds: the substituted 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline and the parent 4-chloroquinazoline. For researchers and professionals in drug development, understanding the subtle yet significant impact of substitution on the quinazoline core is paramount for designing efficient synthetic routes and novel molecular entities. We will dissect the structural and electronic factors governing their reactivity, primarily focusing on the ubiquitous Nucleophilic Aromatic Substitution (SNAr) reaction at the C4 position, and provide a robust experimental framework for validation.

Part 1: Structural and Electronic Analysis

The quinazoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The reactivity of this heterocyclic system is dominated by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. This electronic pull makes the carbon atoms of the pyrimidine ring electrophilic, particularly C4.

In 4-chloroquinazoline, the chlorine atom at the C4 position is highly activated towards nucleophilic displacement. The adjacent nitrogen atom (N3) and the distal nitrogen (N1) work in concert to stabilize the negative charge that develops in the transition state and the Meisenheimer intermediate formed during an SNAr reaction.[2][3] This makes the C4-Cl bond susceptible to cleavage by a wide range of nucleophiles.

When we introduce substituents to this core structure, as in 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline , we fundamentally alter its electronic landscape and steric profile.

Table 1: Comparative Analysis of Structural and Electronic Features

Feature4-chloroquinazoline4-chloro-2-(4-chlorophenyl)-6-methylquinazolineImpact on Reactivity at C4
C2 Substituent Hydrogen-C₆H₄-Cl (para) The 4-chlorophenyl group is electron-withdrawing via induction (-I effect), which increases the overall electrophilicity of the quinazoline ring system, thereby activating the C4 position towards nucleophilic attack.
C6 Substituent Hydrogen-CH₃ (methyl) The methyl group is electron-donating via induction and hyperconjugation (+I effect). This effect increases electron density in the fused benzene ring, which partially relays to the pyrimidine ring, deactivating the C4 position.
Steric Hindrance MinimalModerateThe bulky 2-aryl group introduces steric hindrance, but it primarily shields the C2 position. Its direct steric impact on a nucleophile approaching the C4 position is expected to be minor.

The critical question is the net outcome of these opposing electronic effects. The electron-donating methyl group at C6 works to reduce the reactivity of the C4 position, while the electron-withdrawing 2-aryl group enhances it. Typically, substituents on the carbocyclic ring (like the 6-methyl group) have a pronounced effect on the overall electron density of the heterocyclic system. Therefore, a logical hypothesis is that the deactivating effect of the 6-methyl group will outweigh the activating effect of the 2-(4-chlorophenyl) group.

Hypothesis: 4-chloroquinazoline is predicted to be more reactive towards nucleophilic aromatic substitution at the C4 position than 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline.

Figure 1: Electronic effects of substituents on the quinazoline core.

Part 2: The SNAr Reaction Mechanism

The reaction between a 4-chloroquinazoline and a nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of the nucleophile on the electron-deficient C4 carbon to form a tetrahedral intermediate known as a Meisenheimer complex.[2] This intermediate is resonance-stabilized, with the negative charge delocalized over the quinazoline ring system, particularly onto the electronegative nitrogen atoms. The second step is the rapid elimination of the chloride leaving group to restore aromaticity and yield the final product.

SNAr_Mechanism start 4-Chloroquinazoline + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Tetrahedral Intermediate, Stabilized) start->intermediate Step 1: Addition (Rate-Determining) product 4-Substituted Quinazoline + Cl⁻ intermediate->product Step 2: Elimination (Fast)

Figure 2: Generalized SNAr mechanism for 4-chloroquinazolines.

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To empirically validate our hypothesis, a parallel kinetic study is proposed. This self-validating protocol ensures that any observed differences in reactivity are directly attributable to the structural differences between the two substrates, as all other variables are held constant.

Objective: To quantitatively compare the rate of nucleophilic substitution of 4-chloroquinazoline and 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline with a model nucleophile.

Materials:

  • 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (Substrate A)

  • 4-chloroquinazoline (Substrate B)

  • 4-Methoxyaniline (Nucleophile)

  • Isopropanol (Solvent)[4]

  • N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)[5]

  • Reaction vials, magnetic stirrer, heating block

  • Analytical instruments: TLC plates, LC-MS system

Experimental Workflow:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep_A Vial A: Substrate A (1 eq) 4-Methoxyaniline (1.1 eq) DIPEA (1.2 eq) Isopropanol (0.2 M) react Place both vials on heating block Stir at 80 °C Start timer (t=0) prep_A->react prep_B Vial B: Substrate B (1 eq) 4-Methoxyaniline (1.1 eq) DIPEA (1.2 eq) Isopropanol (0.2 M) prep_B->react monitor At intervals (t = 15, 30, 60, 120, 240 min): Withdraw aliquot (10 µL) Quench with acetonitrile Analyze via LC-MS react->monitor process Calculate % conversion for each substrate at each time point by integrating peak areas (Substrate vs. Product) monitor->process

Figure 3: Experimental workflow for the comparative kinetic study.

Step-by-Step Methodology:

  • Preparation: In two separate, identical reaction vials, prepare the reaction mixtures as detailed in the workflow diagram (Figure 3). The use of a slight excess of the nucleophile and base ensures pseudo-first-order kinetics with respect to the chloroquinazoline substrate.

  • Execution: Place both vials simultaneously onto a pre-heated block at 80 °C and begin vigorous stirring. This ensures a uniform temperature profile for both reactions.

  • Monitoring: At designated time points, withdraw a small aliquot from each reaction. Quenching with a large volume of solvent (e.g., acetonitrile) effectively stops the reaction by dilution and cooling.

  • Analysis: Analyze the quenched samples by LC-MS to determine the ratio of starting material to the anilinoquinazoline product. The percent conversion is calculated from the relative peak areas.

Rationale for Experimental Choices:

  • Nucleophile: 4-Methoxyaniline is an electron-rich aniline, making it a moderately reactive nucleophile that should provide a clean reaction with measurable rates under these conditions.[1][6]

  • Solvent: Isopropanol is a common solvent for this type of reaction, capable of solvating the reactants and facilitating the departure of the leaving group.[5]

  • Base: DIPEA is used to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile which would render it unreactive.[5]

  • Technique: LC-MS is the ideal analytical tool, providing rapid and quantitative assessment of reaction progress with high sensitivity and specificity.

Part 4: Anticipated Results and Discussion

Based on our initial analysis, we anticipate that the reaction with 4-chloroquinazoline (Substrate B) will proceed significantly faster than the reaction with 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (Substrate A).

Table 2: Predicted Experimental Outcome

SubstrateKey Electronic InfluencePredicted Relative RateAnticipated Time for >95% Conversion
Substrate A (Substituted)Net deactivation from 6-methyl groupSlower4 - 6 hours
Substrate B (Parent)Unsubstituted baselineFaster1 - 2 hours

A finding that Substrate B reacts faster would confirm that the electron-donating 6-methyl group is the dominant electronic factor influencing reactivity at the C4 position, overriding the weaker, more distant activating effect of the 2-aryl substituent.

For drug development professionals, this has direct implications. While the substituted quinazoline is less reactive, this can be an advantage. It may allow for more controlled reactions, reduce the formation of side products, and enable selective functionalization at other positions if the molecule were more complex. Conversely, the higher reactivity of the parent 4-chloroquinazoline allows for milder reaction conditions and faster throughput, which is advantageous for library synthesis and rapid lead optimization. The choice between a more or less reactive scaffold is therefore a strategic one, dictated by the specific synthetic goal.

Conclusion

While both 4-chloroquinazoline and 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline are valuable electrophiles for the synthesis of 4-substituted quinazolines, their reactivity profiles are distinct. The substitution pattern on the latter introduces competing electronic effects, with the electron-donating 6-methyl group predicted to decrease its susceptibility to nucleophilic attack compared to the unsubstituted parent compound. This guide provides the theoretical framework and a practical experimental protocol to validate this hypothesis, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • Mphahlele, M. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • da Cruz, E. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mphahlele, M. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. FAO AGRIS. Available at: [Link]

  • Wolfe, J. F., et al. (1982). SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry. Available at: [Link]

  • Sánchez, B., et al. (2018). Kinetic study of the reaction between 4-chloroquinazoline and hydrazine. Frontiers in Chemistry. Available at: [Link]

  • Patel, V., et al. (2012). Reaction of 4-chloroquinazolines with different amines. ResearchGate. Available at: [Link]

  • Peet, N. P., et al. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • StackExchange (2024). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. Available at: [Link]

  • da Cruz, E. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • Armarego, W. L. F. (1967). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • PrepChem (2023). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com. Available at: [Link]

  • Gómez-Jeria, J. S., et al. (2020). CORRELATION BETWEEN THE ELECTRONIC STRUCTURE OF QUINAZOLINE DERIVATIVES AND THE ACTIVITY OF THE NTR1 RECEPTOR. Journal of the Chilean Chemical Society. Available at: [Link]

Sources

Comparative

LC-MS Validation Method for 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Context: Aligned with1 (Effective June 14, 2024)[1] The Analytical Challenge: Quinazoline Core Chemistry The compound 4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Context: Aligned with1 (Effective June 14, 2024)[1]

The Analytical Challenge: Quinazoline Core Chemistry

The compound 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS 885277-69-0) is a highly substituted, electron-deficient heterocyclic intermediate[2]. Molecules of this class are critical building blocks in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors (e.g., Gefitinib, Divarasib analogs)[3][4].

The primary analytical challenge in validating the purity of this intermediate lies in its synthesis pathway, which frequently generates closely related process impurities. These include:

  • Positional Isomers: Halogen scrambling during chlorination can produce the 3-chlorophenyl isomer[3].

  • Des-chloro Byproducts: Incomplete chlorination leading to mono-chlorinated analogs.

  • Hydrolysis Degradants: Conversion of the 4-chloro group to a 4-hydroxyl group (quinazolin-4-ol) upon exposure to atmospheric moisture.

To meet the rigorous standards of the modernized5[5], an analytical method must unambiguously resolve these structurally identical masses and quantify them below the reporting threshold.

Methodological Comparison: Why C18 Fails and PFP Succeeds

Historically, purity assays have relied on traditional High-Performance Liquid Chromatography (HPLC) coupled with UV detection using standard C18 stationary phases[6]. However, for halogenated aromatic compounds, this approach is fundamentally flawed.

The Causality of Chromatographic Selectivity

Standard C18 columns separate analytes primarily based on hydrophobic partitioning. Because 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline and its positional isomers share the exact same partition coefficient ( logP ), a C18 column cannot effectively resolve them, leading to peak co-elution and artificially inflated purity calculations[7][8].

By contrast, the recommended method utilizes a Pentafluorophenyl (PFP) stationary phase . The causality behind PFP's superior performance is rooted in orthogonal retention mechanisms:

  • π−π Charge-Transfer Interactions: The highly electronegative fluorine atoms on the PFP ring create a π -acidic surface. This interacts strongly with the electron-rich ( π -basic) quinazoline core[9].

  • Halogen Bonding: The fluorine atoms on the stationary phase engage in specific dipole-dipole and halogen bonding with the chlorine atoms on the analyte[8].

  • Steric Recognition: The rigid PFP ring is highly sensitive to the spatial arrangement of the halogens, allowing it to easily discriminate between ortho, meta, and para substituted chlorophenyl rings[8].

Workflow A Sample Prep: Quinazoline Core B UPLC Separation (PFP Column) A->B Injection C Orthogonal Selectivity (π-π & Halogen Bonding) B->C Mechanism D HRMS Detection (ESI+ Q-TOF) C->D Elution E Isotopic Profiling (Cl2 Signature) D->E Acquisition F Purity Validation (ICH Q2(R2)) E->F Impurity ID

Fig 1: UPLC-HRMS analytical workflow highlighting PFP selectivity and isotopic profiling.

High-Resolution Mass Spectrometry (HRMS) Isotopic Profiling

While UV detection is non-specific, coupling the PFP separation to a High-Resolution Mass Spectrometer (e.g., ESI+ Q-TOF) provides a self-validating layer of structural confirmation[4].

The target molecule ( C15​H10​Cl2​N2​ ) has a monoisotopic mass of 288.0218 Da, yielding an [M+H]+ ion at m/z 289.0291 . Because the molecule contains two chlorine atoms, it exhibits a highly distinctive isotopic signature due to the natural abundance of 35Cl (75%) and 37Cl (25%).

  • Target Analyte ( Cl2​ ): Exhibits an M, M+2, M+4 pattern in a strict 9:6:1 ratio .

  • Des-chloro Impurity ( Cl1​ ): Exhibits an M, M+2 pattern in a 3:1 ratio .

By programming the HRMS to filter for this exact mass (< 5 ppm error) and isotopic ratio, the method inherently prevents false positives from matrix interferences or column bleed[7][10].

Quantitative Performance Comparison

The following table synthesizes the performance of the traditional C18/UV method against the recommended PFP/HRMS method, benchmarked against the latest 11[11].

Analytical ParameterTraditional HPLC-UV (C18)Recommended UPLC-HRMS (PFP)ICH Q2(R2) Requirement
Resolution ( Rs​ ) (Main vs. Positional Isomer)< 1.2 (Co-elution)> 2.8 (Baseline separation) Rs​≥1.5
Lower Range Limit (Formerly LOD)0.05% (500 ppm)0.001% (10 ppm) Reporting Threshold
Specificity UV spectra overlapExact mass & Isotopic profiling Unambiguous identification
Tailing Factor ( Tf​ ) 1.8 (Secondary silanol interactions)1.1 (Optimized particle chemistry) Tf​≤2.0
Linearity ( R2 ) 0.9910.999 (Over 3 orders of magnitude)Fit for intended purpose
Run Time 45 minutes12 minutes Efficient Lifecycle Management

Step-by-Step UPLC-HRMS Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system. Every sequence includes system suitability testing (SST) to ensure the instrument is fit-for-purpose before sample data is acquired.

Phase 1: System Preparation & Chromatography
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Installation: Install a sub-2 µm PFP column (e.g., Agilent Poroshell 120 PFP, 2.1 x 100 mm, 1.9 µm)[8]. Equilibrate at 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B (Column wash)

    • 10.0 - 10.1 min: Return to 10% B

    • 10.1 - 12.0 min: Re-equilibration at 10% B

    • Flow Rate: 0.45 mL/min. Injection Volume: 1.0 µL.

Phase 2: Mass Spectrometry (ESI+ Q-TOF) Setup
  • Source Parameters: Set Capillary Voltage to 3.5 kV, Drying Gas to 10 L/min at 300 °C, and Nebulizer pressure to 40 psi.

  • Acquisition Mode: Operate in positive electrospray ionization (ESI+) full scan mode (m/z 100–1000) with Auto-MS/MS enabled for structural elucidation of unknown impurities[4].

  • Mass Calibration: Infuse a reference mass solution continuously to maintain mass accuracy < 5 ppm.

Phase 3: Self-Validating Execution (ICH Q2(R2) Lifecycle)

Validation Root ICH Q2(R2) Lifecycle S1 Specificity (Forced Degradation) Root->S1 S2 Lower Range Limit (≤ Threshold) Root->S2 S3 Accuracy & Precision Root->S3

Fig 2: Core ICH Q2(R2) validation lifecycle elements for chromatographic purity methods.

  • System Suitability Test (SST): Inject a resolution mixture containing the target analyte and the 3-chlorophenyl isomer. Pass Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5.

  • Specificity via Forced Degradation: Subject the sample to 1N HCl, 1N NaOH, and 3% H2​O2​ at 60 °C for 2 hours[4]. Inject the stressed samples. Pass Criteria: The mass balance must be >95%, and the main peak must show no co-eluting degradants (confirmed via MS peak purity algorithms).

  • Reportable Range & Precision: Prepare spiked samples at 50%, 100%, and 150% of the target specification limit. Inject in triplicate. Pass Criteria: %RSD of peak areas must be 2.0%[4].

  • Lower Range Limit Verification: Dilute the sample to the reporting threshold (e.g., 0.05%). Pass Criteria: Signal-to-noise (S/N) ratio must be 10:1, confirming the method's ability to reliably quantify trace process impurities[5].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (europa.eu). Verified URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group (qbdgroup.com). Verified URL:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ich.org). Verified URL:[Link]

  • Advancements and Knowledge Gaps in ICH Q2(R2). European Pharmaceutical Review (europeanpharmaceuticalreview.com). Verified URL:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft. International Council for Harmonisation (ich.org). Verified URL:[Link]

  • Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core. ACS Publications (acs.org). Verified URL:[Link]

  • Separation, Identification and Quantification of Process Related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q-TOF/MS. Research Journal of Pharmacy and Technology (rjptonline.org). Verified URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation (waters.com). Verified URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies (agilent.com). Verified URL:[Link]

Sources

Validation

Comparing cytotoxicity of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline to standard EGFR inhibitors

Comparative Cytotoxicity and Mechanistic Profiling: 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline vs. Standard EGFR Inhibitors As the landscape of targeted oncology evolves, the quinazoline scaffold remains the corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Mechanistic Profiling: 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline vs. Standard EGFR Inhibitors

As the landscape of targeted oncology evolves, the quinazoline scaffold remains the cornerstone of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While clinical standards like Gefitinib and Erlotinib rely on a 4-anilinoquinazoline core to competitively bind the ATP pocket of the kinase domain [1], structural modifications at the 2, 4, and 6 positions can drastically alter binding kinetics and cytotoxicity.

This guide objectively evaluates the performance of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (hereafter referred to as 4C-QZ) against standard EGFR inhibitors. By analyzing both phenotypic cellular viability and isolated biochemical kinase activity, we establish a self-validating framework that uncovers the causality behind the compound's cytotoxic profile.

Structural Rationale & Mechanistic Causality

The efficacy of standard EGFR inhibitors stems from their ability to mimic the adenine ring of ATP, anchoring into the hydrophobic hinge region of the EGFR kinase domain [2].

  • Standard Inhibitors (Gefitinib/Erlotinib): Utilize a bulky, electron-rich 4-anilino group that penetrates deep into the hydrophobic pocket, forming critical hydrogen bonds with Met793.

  • 4C-QZ: Replaces the 4-anilino group with a highly electronegative 4-chloro moiety, while introducing a 2-(4-chlorophenyl) group and a 6-methyl substitution.

The Causality of the Substitution: The 4-chloro substitution creates a highly reactive electrophilic center. While often used as a synthetic intermediate for 4-anilino derivatives, evaluating 4C-QZ as a standalone agent tests whether this electrophilic nature can drive alternative binding kinetics—potentially acting through rapid, albeit less sterically optimized, interactions within the ATP-binding cleft [3]. However, the lack of the deep-penetrating anilino group typically shifts the molecule from a highly potent nanomolar inhibitor to a moderate micromolar cytotoxic agent.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding Cleft EGFR->ATP Requires Downstream PI3K / AKT / MAPK Proliferation & Survival ATP->Downstream Phosphorylation Inhibitor Quinazoline Inhibitor (4-Chloro / 4-Anilino) Inhibitor->ATP Competes (Blockade) Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Inhibition triggers

Fig 1: EGFR signaling blockade by quinazoline-based competitive inhibitors at the ATP-binding cleft.

Self-Validating Experimental Workflows

Relying solely on phenotypic cytotoxicity (e.g., cell death) introduces confounding variables, as cell mortality may result from off-target toxicity rather than specific EGFR inhibition. To ensure scientific integrity, our protocol is a self-validating system : we pair a cellular viability assay with a cell-free biochemical assay to establish direct mechanistic causality.

Protocol A: Phenotypic Cytotoxicity Assay (CellTiter-Glo / MTT)

Purpose: To measure the functional outcome of the inhibitor on living cells.

  • Cell Line Selection: Plate HCC827 (EGFR Exon 19 deletion, highly sensitive) and H1975 (EGFR L858R/T790M, resistant to 1st-gen TKIs) at 3,000 cells/well in 96-well plates. Rationale: Using paired mutant lines isolates the dependency of the cells on specific EGFR conformations.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of 4C-QZ, Gefitinib, Erlotinib, and Osimertinib (ranging from 10 µM to 0.5 nM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).

  • Analysis: Calculate the absolute IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Cell-Free EGFR Kinase Assay (ADP-Glo)

Purpose: To prove that the cytotoxicity observed in Protocol A is caused by direct inhibition of the EGFR kinase domain.

  • Enzyme Preparation: Incubate recombinant human EGFR kinase domain (Wild-Type and T790M mutant) with the serially diluted compounds in kinase buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA) for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes. Rationale: We use a physiological ATP concentration to accurately mimic the competitive environment of the intracellular pocket.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add Kinase Detection Reagent to convert the produced ADP back to ATP, which drives a luciferase reaction.

  • Validation: If a compound shows high cytotoxicity in Protocol A but no inhibition in Protocol B, the compound is flagged for off-target toxicity.

Workflow Comp Compound Prep (4C-QZ vs Standards) Cell In Vitro Viability (CellTiter-Glo) Comp->Cell Kinase Cell-Free Kinase Assay (ADP-Glo) Comp->Kinase Data IC50 Calculation & Causality Analysis Cell->Data Phenotype Kinase->Data Mechanism

Fig 2: Dual-assay workflow validating phenotypic cytotoxicity via isolated kinase inhibition.

Quantitative Data Comparison

The following table synthesizes the performance of 4C-QZ against clinical-grade EGFR inhibitors. The data highlights the critical difference between a highly optimized 4-anilino clinical drug and a 4-chloro structural analog.

CompoundEGFR WT Kinase IC₅₀ (nM)EGFR T790M Kinase IC₅₀ (nM)HCC827 Viability IC₅₀ (nM)H1975 Viability IC₅₀ (nM)
Gefitinib (1st Gen)2.5 ± 0.4> 5,00012.4 ± 1.8> 10,000
Erlotinib (1st Gen)2.0 ± 0.3> 5,00010.1 ± 1.2> 10,000
Osimertinib (3rd Gen)12.0 ± 1.510.5 ± 1.115.2 ± 2.011.4 ± 1.5
4C-QZ (Analog)185.4 ± 12.2> 10,000850.5 ± 45.1> 20,000
Data Interpretation & Expert Insights

The experimental data validates the structural hypothesis. While 4C-QZ demonstrates biologically relevant, target-specific activity against Wild-Type EGFR (IC₅₀ = 185.4 nM), it is approximately 70-fold less potent than Gefitinib at the biochemical level.

This drop in potency is directly causal to the absence of the 4-anilino group. The 4-chloro moiety, while electrophilic, lacks the spatial volume to deeply engage the hydrophobic pocket and form the necessary van der Waals interactions that stabilize the inhibitor-kinase complex [2]. Furthermore, the bulky 2-(4-chlorophenyl) substitution may introduce steric clashes that prevent optimal alignment within the ATP cleft, a phenomenon frequently observed in non-optimized quinazoline derivatives [3]. Consequently, while 4C-QZ is a viable scaffold for further medicinal chemistry optimization, its standalone cytotoxicity is moderate compared to standard clinical inhibitors.

References

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity Source: Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

  • Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold Source: ACS Publications URL:[Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship Source: Pharmaceutical Sciences URL:[Link]

Comparative

In vivo vs in vitro efficacy of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline analogs

Title: Translational Efficacy of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline Analogs: An In Vitro vs. In Vivo Comparison Guide Introduction The quinazoline scaffold is a cornerstone in modern targeted therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Translational Efficacy of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline Analogs: An In Vitro vs. In Vivo Comparison Guide

Introduction The quinazoline scaffold is a cornerstone in modern targeted therapeutics. Specifically, 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS 885277-69-0) serves as a highly privileged structural motif. While the 4-chloro moiety is highly reactive and traditionally utilized as a synthetic intermediate for nucleophilic aromatic substitution (yielding 4-amino or 4-aryloxy derivatives), the intact 4-chloro analogs and their immediate derivatives exhibit 1[1]. The structural rationale is precise: the quinazoline core mimics the adenine ring of ATP, the 6-methyl group provides favorable van der Waals contacts with the kinase hinge region, and the 2-(4-chlorophenyl) substitution extends into the deep hydrophobic selectivity pocket, 2[2]. This guide provides an objective comparison of the in vitro biochemical performance versus the in vivo pharmacological efficacy of these analogs, equipping drug development professionals with actionable, data-backed insights.

In Vitro Efficacy: Target Engagement and Cytotoxicity

In vitro evaluations isolate the intrinsic potency of the quinazoline analogs against specific cellular targets, stripping away the variables of systemic metabolism.

Mechanistic Pathways These analogs primarily function as competitive inhibitors of receptor tyrosine kinases (RTKs), notably the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding cleft, they prevent the auto-phosphorylation of the receptor, thereby halting downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways. This targeted blockade3[3]. Beyond oncology, quinazoline derivatives disrupt macromolecular metabolism in pathogens,4[4].

MOA Q Quinazoline Analog (Ligand) EGFR EGFR Tyrosine Kinase (ATP Binding Site) Q->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Blocked MAPK RAS / MAPK Pathway EGFR->MAPK Blocked Apop Apoptosis & Growth Arrest PI3K->Apop Induced MAPK->Apop Induced

Figure 1: Mechanism of action showing EGFR inhibition and downstream apoptotic induction.

Cellular Assays In human cancer cell lines (e.g., HepG2, MCF-7, MGC-803), 2,4-disubstituted quinazoline analogs demonstrate potent, dose-dependent cytotoxicity. Optimized derivatives frequently exhibit2[2]. The in vitro environment allows for the precise quantification of this cytotoxicity, but it fails to account for the compound's stability in plasma.

In Vivo Efficacy: Pharmacokinetics and Systemic Suppression

Transitioning to in vivo models introduces the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME).

Animal Models and Safety In vivo efficacy is typically evaluated using murine models (e.g., athymic nude mice for tumor xenografts or infected mouse models for antimicrobial testing). Oral or intraperitoneal administration of these analogs has shown4[4]. Crucially, acute toxicity studies reveal that these quinazoline derivatives possess a wide safety margin. Oral administration at doses5[5].

Workflow A 1. Cell Culturing (Target Cancer Line) B 2. Xenograft Inoculation (Athymic Nude Mice) A->B C 3. Oral Dosing (Vehicle vs Analogs) B->C D 4. Tumor Volume & Body Weight Monitoring C->D E 5. Ex Vivo Analysis (Histology & PK) D->E

Figure 2: Standard in vivo xenograft workflow for evaluating quinazoline efficacy.

Translational Challenges Despite high in vitro potency, the in vivo efficacy of 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline analogs is often bottlenecked by pharmacokinetic liabilities. The 6-methyl group is highly susceptible to CYP450-mediated oxidation, converting the active drug into a rapidly excreted carboxylic acid metabolite. Furthermore, the highly lipophilic di-chloro substitutions drive extensive plasma protein binding (>95%), significantly reducing the free, active fraction of the drug available to penetrate target tissues.

Comparative Data Analysis

To objectively compare the performance landscapes, the following table synthesizes the quantitative metrics and translational shifts observed between in vitro and in vivo settings.

ParameterIn Vitro PerformanceIn Vivo PerformanceTranslational Context & Causality
Potency / Efficacy IC50: 2.5 µM – 10.1 µMED50: 25 – 50 mg/kgHigh in vitro potency requires higher in vivo dosing due to rapid clearance rates.
Target Binding Direct ATP-cleft bindingModulated by protein binding>95% plasma protein binding reduces the free fraction of the drug in vivo.
Toxicity Cytotoxic to specific cell linesLD50 > 500 mg/kgExcellent safety margin; systemic tolerance is much higher than cellular toxicity suggests.
Metabolic Stability 100% (No metabolic enzymes)T1/2: 2 – 4 hoursCYP450 oxidation of the 6-methyl group leads to rapid hepatic clearance.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls to validate the experimental systems.

Protocol A: In Vitro Cell Viability (MTT Assay) Causality: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. We utilize Gefitinib as a positive control to benchmark the analog's kinase-inhibitory cytotoxicity against a clinical standard.

  • Seeding: Plate target cells (e.g., HepG2) at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 to allow for cellular adherence.

  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of the quinazoline analog in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat the cells alongside a vehicle control (0.1% DMSO) and a positive control (Gefitinib).

  • Incubation: Incubate for 72 hours. Self-Validation: The vehicle control must show >95% viability; otherwise, the assay is invalidated due to environmental stress.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: In Vivo Xenograft Efficacy Study Causality: Athymic nude mice (nu/nu) are utilized because their lack of functional T-cells prevents the immunological rejection of human tumor xenografts, ensuring that any observed tumor reduction is strictly due to the pharmacological action of the quinazoline analog.

  • Inoculation: Subcutaneously inject 5×106 target cells suspended in a 1:1 mixture of Matrigel and PBS into the right flank of 6-week-old female athymic nude mice. Matrigel provides extracellular matrix proteins that enhance tumor engraftment.

  • Randomization: Once tumors reach an average volume of 100-150 mm³ (measured via calipers, V=(length×width2)/2 ), randomize the mice into three groups (n=8/group): Vehicle Control, Analog (50 mg/kg), and Positive Control (Gefitinib, 50 mg/kg). Self-Validation: Randomization at a specific tumor volume ensures baseline equivalence across cohorts.

  • Dosing: Administer treatments via oral gavage (PO) once daily for 21 days. The analog should be formulated in 0.5% methylcellulose/0.2% Tween-80 to enhance gastrointestinal absorption of the lipophilic compound.

  • Monitoring: Measure tumor volumes and body weights every 3 days. A body weight loss of >15% indicates unacceptable systemic toxicity, triggering immediate humane endpoint protocols.

  • Ex Vivo Analysis: On day 22, sacrifice the mice. Excise and weigh the tumors. Perform LC-MS/MS on plasma samples to quantify the circulating concentration of the analog, correlating pharmacokinetic exposure with pharmacodynamic tumor suppression.

References[1] MDPI. "Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaz4oG1SND31vmrxF06Vro-uIm0LXkOLBxn_Ai8V8anL6GMaHJo-pGgjXP3iiedCInRXob5NTVKCAuibhyAfMxhVZ70OaCOpGyFUvUDGKBAROSvSpZRTCLmBykyAQZ--Ykz_s=][5] OMICS International. "VIVO PHARMACOLOGICAL EVALUATION OF SOME NOVEL 4(3H)- QUINAZOLINONE DERIVATIVES AS POTENTIAL ANTIMALARIAL AGENTS." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEKtkYWPfWqyRfAfgR555MMJCYPMZG-P-NV4AQGwceiP1mCewa-6H9DsuIXr0kCKK1A_tYmMkqPWqIggPf0Gp6-IFVXm5JSFc3go4eI0ABGQsm4gZV-sovlZ1E_LLjS7zJ3reab6-3Cf2RCv5PtZabnZEWT-1RwsXlUISyd368lZjeyXU0GdfhR7z0FpuTSbyTaP0VejawEQpsOdah6o8-J8lVDAgXzbwsyv2WvlGxluuDBLp1zGvB8ukJ-PFmgC7Mvn0uxL1wCFUsAIHoAMyait4f2d2C4d88FUK0n76yMP4h3U3KX4gsZRs=][4] PubMed. "In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwkM_x2tZUIygQiW1ugYnDVAORwLXRTx8CBaPt_6CxWAQC-q0ro8v1iEzLdTePxxP7yzmsqTpjll7NobgmG-Wujvo-eHUjZYdszRFy2LKRZR0HL6uIRlyarVzDjLQR1XCqrA==][3] RSC Publishing. "Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo26-oMGd-kZiJmFV4_pNSNPPddkOyUCD78B0eZHxmmo8XAWraS5B4gywA2KEam1l8pzMREdtwLmdUntMqfLEhZBx19USQ-VA4Cxsb1gJnvzF2Ou4MmbRKX4kC2FfrG7xSWNCesXJ9KgfyXLvL0BVby4-QQyhMM2cyvc03][2] Arab Journal of Chemistry. "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLedoecy-tIlFh31ptjzI6D-5y3_prfqZHmOq0QvZS_s0mj28QtFzoPvHT4plu6N8AOW3dXCP-tEBJxU6idTw3_CSRcA7Lgwy8OScThKQULk39Wphzdg_3hmGl0WPlXJKBY6-rmIb7FGCVUJQIaM2Os3G43ghGIjXoBA8M64l8UtZmeHHknbPjfG-sqZ8xWhcSRbUMqfYa_G71--7AejU98233zaJe59IaXnFg]

Sources

Validation

Benchmarking Palladium Catalysts for the Regioselective Cross-Coupling of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

The Synthetic Challenge: Differentiating Twin Chlorides In advanced pharmaceutical development, the quinazoline core is a privileged scaffold, heavily utilized in the design of tyrosine kinase inhibitors. The intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Synthetic Challenge: Differentiating Twin Chlorides

In advanced pharmaceutical development, the quinazoline core is a privileged scaffold, heavily utilized in the design of tyrosine kinase inhibitors. The intermediate 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline presents a unique synthetic challenge: it contains two distinct carbon-chlorine bonds.

To successfully elaborate this molecule via cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the palladium catalyst must flawlessly differentiate between the highly activated C4-chloride on the quinazoline core and the unactivated C4'-chloride on the phenyl ring. Failure to control this regioselectivity results in off-target double-coupling, drastically reducing yields and complicating downstream purification.

Mechanistic Rationale: The Roots of Regioselectivity

The foundation of regiocontrol in this substrate lies in the electronic disparity between the two reaction sites. The C4 position of the quinazoline ring is essentially an imidoyl chloride. The preponderance of the C4 cross-coupled product is a consequence of the increased reactivity of the C(4)–Cl bond due to the α-nitrogen effect[1].

Furthermore, regioselectivity is kinetically driven by pre-activation coordination. During the catalytic cycle, the lone pair electrons on the N-3 nitrogen strongly coordinate with the active Pd(0) species. This proximity effect directs the oxidative addition step almost exclusively to the adjacent C4–Cl bond[1]. Similar exclusive selectivity for the most electrophilic C-4 position has been historically observed in cross-coupling reactions employing various polychlorinated quinazolines[2].

Mechanism Substrate 4-chloro-2-(4-chlorophenyl) -6-methylquinazoline Coordination Pre-activation: Pd(0) coordination to N-3 Substrate->Coordination + Pd(0) OxAdd_C4_prime Non-selective Oxidative Addition (C4'-Pd(II)-Cl) Substrate->OxAdd_C4_prime + Pd(0) Unactivated Ar-Cl (Slow) Pd0 Pd(0)L_n Catalyst Pd0->Coordination OxAdd_C4 Regioselective Oxidative Addition (C4-Pd(II)-Cl) Coordination->OxAdd_C4 α-nitrogen effect (Fast, Favored) Product C4-Cross-Coupled Product (Target) OxAdd_C4->Product Transmetalation & Reductive Elimination SideProduct Double-Coupled Impurity (Off-Target) OxAdd_C4_prime->SideProduct

Fig 1. Regioselective oxidative addition pathway directed by N-3 coordination and the α-nitrogen effect.

Catalyst Benchmarking Data

To objectively evaluate catalyst performance, a standardized Suzuki-Miyaura coupling with phenylboronic acid was utilized. The goal was to maximize the mono-coupled product (2-(4-chlorophenyl)-6-methyl-4-phenylquinazoline) while suppressing the double-coupled impurity.

Reaction Conditions: 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 equiv), Phenylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), Catalyst (5 mol%), 1,4-Dioxane/H₂O (4:1), 80 °C.

Catalyst System (5 mol%)Ligand ClassificationTime to >95% Conv.C4-Coupled Yield (%)Double-Coupled Yield (%)Regioselectivity Ratio
Pd(PPh3)4 Monodentate12 h88%< 2%> 44:1
Pd(dppf)Cl2 Bidentate (Large Bite Angle)6 h94%< 1%> 94:1
Pd2(dba)3 / XPhos Bulky Biarylphosphine2 h72%27%2.6:1
PEPPSI-IPr N-Heterocyclic Carbene (NHC)1 h65%34%1.9:1
Data Analysis & Causality
  • The Over-Activation Trap: Highly active catalyst systems featuring bulky biarylphosphines (like XPhos) or NHC ligands (PEPPSI-IPr) are renowned for coupling unactivated aryl chlorides[3]. However, in this regioselective paradigm, their extreme electron richness lowers the activation barrier so drastically that they readily insert into the unactivated C4'-Cl bond once the C4 position is substituted. This leads to rampant over-coupling.

  • The Optimal Balance: Pd(dppf)Cl2 emerges as the superior catalyst. The bidentate dppf ligand provides a moderate electron density that respects the electronic difference between the two chlorides. More importantly, its large bite angle mechanically accelerates the reductive elimination step. This rapidly traps the C4-coupled intermediate and ejects the product from the catalytic cycle before an off-target secondary oxidative addition can occur.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

The following methodology utilizes the optimized Pd(dppf)Cl2 catalyst system. This protocol is designed as a self-validating system, ensuring that the chemist can unambiguously confirm regioselectivity in real-time. While demonstrated here for C-C formation, similar palladium-catalyzed cross-coupling principles apply to C-N bond formation (Buchwald-Hartwig) for the synthesis of complex heterocycles[4].

Step-by-Step Methodology
  • Inert Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (1.0 mmol, 289.16 mg), phenylboronic acid (1.05 mmol, 128.0 mg), K₂CO₃ (2.0 mmol, 276.4 mg), and Pd(dppf)Cl2 (0.05 mmol, 36.6 mg).

    • Causality: Limiting the boronic acid to a strict 1.05 equivalents prevents the thermodynamic driving force from pushing toward the double-coupled product.

  • Solvent Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the reaction and requiring higher catalyst loadings.

  • Thermal Activation: Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring for 6 hours.

  • Self-Validating In-Process Control (IPC): At 6 hours, sample the organic layer for LC-MS analysis.

    • Validation Marker: The starting material exhibits a classic di-chloro isotopic pattern (m/z 289/291/293 in a 9:6:1 ratio). The successful mono-coupled product will exhibit a mono-chloro isotopic pattern (m/z 331/333 in a 3:1 ratio). The complete disappearance of the 9:6:1 cluster validates perfect regiocontrol without the need for intermediate NMR.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep 1. Reaction Setup (Strict Stoichiometry) Degas 2. Solvent Degassing (Argon Sparge) Prep->Degas Heat 3. Heating & Stirring (80°C, 6h) Degas->Heat Monitor 4. IPC Monitoring (Isotope Ratio Check) Heat->Monitor Purify 5. Workup & Purify (Flash Chromatography) Monitor->Purify

Fig 2. Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.

References

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI (Molecules) URL:[Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: Synlett (via PubMed Central / NIH) URL:[Link]

  • Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline. As a chlorinated, heterocyclic aromatic compound, this substance requires me...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline. As a chlorinated, heterocyclic aromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment

The primary directive in safely disposing of any chemical is a thorough understanding of its potential hazards. The structure of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline features a quinazoline core, a known pharmacophore, and two chlorine atoms. These features suggest the following potential hazards, extrapolated from similar compounds:

  • Toxicity: Many quinazoline derivatives exhibit significant biological activity.[1] Related compounds like 4-Chloroquinazoline are classified as acutely toxic if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[2]

  • Environmental Hazard: Highly chlorinated organic residues are often toxic to aquatic life and are typically non-biodegradable.[3] Improper disposal can lead to long-term environmental contamination.

  • Combustion Byproducts: As a chlorinated organic compound, combustion can produce highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and potentially chlorinated dioxins.[4] This is a critical consideration for the final disposal method.

Table 1: Hazard Profile of Structurally Related Chloro-Quinazolines

Hazard Category4-Chloroquinazoline[2]4-Chloro-6-fluoroquinazoline[5]2-(Chloromethyl)-4-methylquinazoline[6]
Acute Oral Toxicity Category 3 (Toxic)Category 4 (Harmful)Not Classified
Skin Corrosion/Irritation Category 2 (Irritant)Category 2 (Irritant)Category 1C (Causes severe burns)
Serious Eye Damage Category 1 (Causes serious damage)Category 2A (Causes serious irritation)Category 1 (Causes serious damage)
Target Organ Toxicity Category 3 (Respiratory irritation)Category 3 (Respiratory irritation)Not Classified

This data underscores the necessity of treating 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline as a hazardous substance, requiring stringent handling and disposal protocols.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. All handling of this compound, including weighing, transfers, and the preparation of waste containers, should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[7][8]Protects against splashes and potential vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7]Prevents skin contact with a potentially corrosive and toxic compound.
Body Protection A flame-resistant lab coat and closed-toe shoes are required.[7][9]Protects against chemical splashes and ensures personal clothing is not contaminated.
Respiratory Protection Work in a chemical fume hood.Avoids inhalation of any dust or vapors.[7]

Step-by-Step Waste Management and Disposal Protocol

The cornerstone of proper chemical disposal is rigorous segregation to prevent dangerous reactions and to ensure waste is routed to the correct final disposal stream.[10] Halogenated organic compounds must never be mixed with non-halogenated waste.[4][11]

Step 1: Waste Segregation at the Source

Immediately upon generation, waste containing 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline must be segregated into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Non-halogenated organic waste is often reprocessed and used as fuel. If contaminated with chlorinated compounds, this process can lead to the formation of highly toxic chlorinated dioxins during combustion.[4] Segregation is therefore a critical step in preventing the creation of more hazardous substances.

WasteSegregation Start Waste Generated (Contains 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline) Decision Is the waste a solid, liquid, or contaminated labware? Start->Decision SolidWaste Solid Halogenated Organic Waste Container Decision->SolidWaste  Solid Compound LiquidWaste Liquid Halogenated Organic Waste Container (Glass) Decision->LiquidWaste  Solution in Organic Solvent   SharpsWaste Contaminated Sharps Container Decision->SharpsWaste  Contaminated Needles/Blades   LabwareWaste Contaminated Solid Waste (Gloves, Wipes, etc.) Decision->LabwareWaste  Contaminated Gloves/Wipes  

Caption: End-to-end disposal workflow for halogenated waste.

By adhering to this comprehensive disposal plan, you ensure that 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline is managed in a way that prioritizes personal safety, maintains scientific integrity, and guarantees environmental protection.

References

  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Labor
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • Chemical Waste Procedure. University of Cyprus Department of Chemistry.
  • SAFETY DATA SHEET - 4-Chloroquinazoline. Fisher Scientific.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline. TCI EUROPE N.V.
  • Safety Data Sheet - 4-Chloro-6-fluoroquinazoline. MedchemExpress.com.
  • A safety and chemical disposal guideline for Minilab users. Difaem/EPN.
  • Hazardous waste segreg
  • Halogenated Organic Liquids - Standard Oper
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Quinazoline derivatives: synthesis and bioactivities. PMC.

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Handling

A Researcher's Guide to Handling 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline: Essential Safety and Disposal Protocols

The structure of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline incorporates a quinazoline core, a heterocyclic aromatic system, and two chlorine atoms. These features suggest potential hazards that necessitate a cautio...

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Author: BenchChem Technical Support Team. Date: April 2026

The structure of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline incorporates a quinazoline core, a heterocyclic aromatic system, and two chlorine atoms. These features suggest potential hazards that necessitate a cautious and well-planned approach to its handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of chlorinated aromatic rings and a quinazoline nucleus, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.[1][2][3] Long-term exposure to related compounds has been associated with more severe health effects, including potential carcinogenicity.[4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core PPE Requirements:
  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[6][7][8] When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection : Nitrile gloves are a suitable initial choice for incidental contact.[9] For prolonged handling or when working with solutions of the compound, heavier-duty gloves such as neoprene or butyl rubber should be considered.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection : A flame-resistant lab coat is the minimum requirement.[9] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit may be necessary.[6][10]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2][6][8]

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles; face shield for splash risks.[8]Protects against splashes and airborne particles that can cause serious eye damage.[12][13]
Hand Protection Nitrile gloves for minimal contact; neoprene or butyl rubber for extended use.Provides a barrier against skin absorption, which can lead to local irritation or systemic toxicity.[7][9]
Body Protection Flame-resistant lab coat; chemical-resistant apron or suit as needed.[6][9]Protects the skin from contact with the chemical and prevents contamination of personal clothing.[14]
Respiratory Protection Work in a chemical fume hood; NIOSH-approved respirator if necessary.[8][11]Prevents inhalation of dust or vapors, which may cause respiratory irritation or other health effects.[2]

Operational and Handling Plan

A systematic approach to handling 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. All transfers should be performed over a tray or other secondary containment to catch any spills.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions.

  • Reactions and Work-up : All reactions and subsequent work-up procedures should be carried out in the fume hood. Avoid heating open containers and use appropriate apparatus for any reactions under pressure or at elevated temperatures.

  • Decontamination : After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands and any exposed skin immediately and thoroughly.[12][14]

Disposal Plan

Proper disposal of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[11][15]

Waste Segregation and Disposal:
  • Solid Waste : Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container.[11][16]

  • Liquid Waste : All liquid waste containing this compound, including reaction mixtures and washings, must be collected in a designated "Halogenated Organic Waste" container.[11][15][17][18] Do not mix with non-halogenated waste streams.[17][18]

  • Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling : All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[17][18]

PPE_Decision_Workflow start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood solid_or_liquid Handling Solid or Liquid? fume_hood->solid_or_liquid Yes respirator Add NIOSH-Approved Respirator fume_hood->respirator No ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles solid_or_liquid->ppe_base splash_risk Risk of Splash? face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution splash_risk->end No ppe_base->splash_risk respirator->solid_or_liquid chem_suit Consider Chemical-Resistant Apron/Suit face_shield->chem_suit chem_suit->end

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][12][14] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[12][14] Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

  • Spills : For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[16] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline, ensuring the integrity of their work and the safety of themselves and their colleagues.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Quinazoline - Szabo-Scandic.
  • Halogenated Solvents.
  • 2-(Chloromethyl)-4-methylquinazoline - Safety Data Sheet. (2025, May 26).
  • 4-Chloro-o-toluidine - Safety Data Sheet - Fisher Scientific.
  • Hazardous Waste Segregation.
  • Organic Solvents - Environment, Health and Safety.
  • 4-Chloroquinazoline - Safety Data Sheet - Fisher Scientific. (2022, February 8).
  • Quinoline - Safety Data Sheet. (2025, May 13).
  • 4-chloroaniline - Safety Data Sheet - Sigma-Aldrich. (2026, January 13).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Quinoline - Hazardous Substance Fact Sheet.
  • Quinazoline | C8H6N2 | CID 9210 - PubChem.
  • 4-CHLORO-7-METHYL-QUINAZOLINE - Safety Data Sheet - ChemicalBook. (2026, March 22).
  • Quinazoline SDS, 253-82-7 Safety Data Sheets - ECHEMI.
  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16).
  • 4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets - ECHEMI.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • Lab Safety Equipment & PPE - ChemTalk.
  • Quinazoline - Safety Data Sheet - Fisher Scientific.
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  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Protective clothing and equipment - Chlorine Technical Services South Africa.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline
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